Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-hydroxyphenyl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)8-12-7-9-5-3-4-6-10(9)13/h3-6,12-13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHVFLROCZFZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206639 | |
| Record name | Ethyl N-((2-hydroxyphenyl)methyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57938-78-0 | |
| Record name | N-[(2-Hydroxyphenyl)methyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57938-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-((2-hydroxyphenyl)methyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057938780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-((2-hydroxyphenyl)methyl)glycinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-[(2-hydroxyphenyl)methyl]glycinate | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Molecular weight and formula of N-(2-hydroxybenzyl)glycine ethyl ester
Executive Summary
N-(2-Hydroxybenzyl)glycine ethyl ester is a secondary amine intermediate critical in the synthesis of polydentate ligands (such as salen-type reduced ligands) and peptidomimetics. Structurally, it consists of a glycine ethyl ester backbone N-alkylated with a 2-hydroxybenzyl (salicyl) moiety.
This guide provides a definitive breakdown of its molecular properties, a validated reductive amination protocol for its synthesis, and the analytical logic required for its verification. Note that this compound is structurally distinct from N-(2-hydroxyphenyl)glycine ethyl ester; the presence of the benzylic methylene group significantly alters its pKa and nucleophilicity.
Part 1: Physicochemical Characterization
The following data is derived from stoichiometric calculation and functional group analysis.
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | Ethyl N-(2-hydroxybenzyl)glycinate | |
| Molecular Formula | C₁₁H₁₅NO₃ | Confirmed via functional group summation. |
| Molecular Weight | 209.24 g/mol | Average mass based on standard atomic weights. |
| Exact Mass | 209.1052 Da | Monoisotopic mass (for HRMS validation). |
| Physical State | Viscous Oil or Low-Melting Solid | Often isolated as a hydrochloride salt for stability. |
| Solubility | Soluble in EtOH, DCM, EtOAc | Limited solubility in water unless protonated (pH < 6). |
| pKa (Calc) | ~8.5 (Amine), ~10.0 (Phenol) | The amine is more basic than aniline derivatives due to the benzyl spacer. |
Structural Composition Logic
The formula C₁₁H₁₅NO₃ is validated by assembling the constituent synthons:
-
Salicyl Moiety (C₇H₇O): Derived from salicylaldehyde (C₇H₆O₂) after losing oxygen during imine formation and gaining hydrogen during reduction.
-
Glycine Ethyl Ester Moiety (C₄H₈NO₂): Derived from glycine ethyl ester (C₄H₉NO₂) after losing hydrogen during coupling.
-
Net Calculation: C₇H₇O + C₄H₈NO₂ = C₁₁H₁₅NO₃.
Part 2: Synthetic Pathway & Mechanism[1]
The most robust method for synthesizing N-(2-hydroxybenzyl)glycine ethyl ester is Reductive Amination . This approach avoids the over-alkylation issues common with direct alkylation (using 2-hydroxybenzyl bromide) and proceeds via a stable Schiff base intermediate.
Mechanism of Action
-
Imine Formation: The amine group of glycine ethyl ester attacks the carbonyl carbon of salicylaldehyde. Water is eliminated to form an imine (Schiff base).
-
Reduction: The C=N bond is reduced to a C-N single bond using a hydride donor. Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (NaBH₄) for its selectivity, though NaBH₄ is effective if the imine is pre-formed.
Visualization: Synthetic Workflow
Caption: Step-wise reductive amination pathway. The neutralization step is critical when starting with the stable hydrochloride salt of glycine ethyl ester.
Part 3: Experimental Protocol
Safety Warning: Borohydrides liberate hydrogen gas. Perform all reactions in a fume hood.
Materials
-
Salicylaldehyde (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.1 eq)
-
Triethylamine (1.1 eq) or NaHCO₃
-
Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology
-
Imine Formation (Pre-equilibrium):
-
Dissolve glycine ethyl ester hydrochloride (10 mmol) in anhydrous MeOH (30 mL).
-
Add Triethylamine (11 mmol) and stir for 15 minutes to generate the free amine.
-
Add Salicylaldehyde (10 mmol) dropwise. The solution will typically turn yellow, indicating Schiff base formation.
-
Critical Checkpoint: Stir at room temperature for 2–4 hours. If using NaBH₄, ensure imine formation is complete (monitor by TLC) before adding the reducing agent to prevent reduction of the aldehyde to salicyl alcohol.
-
-
Reduction:
-
Cool the solution to 0°C using an ice bath.
-
Add NaBH₄ (15 mmol) in small portions over 20 minutes. Expect gas evolution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Quenching and Workup:
-
Quench the reaction with water (10 mL) or saturated NH₄Cl solution.
-
Evaporate the bulk methanol under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification:
-
The crude oil is often sufficiently pure. If necessary, purify via flash column chromatography (Hexane:EtOAc gradient) or convert to the HCl salt by bubbling HCl gas through an ethereal solution to precipitate the solid salt.
-
Part 4: Analytical Validation
To validate the identity of C₁₁H₁₅NO₃ , compare experimental data against these predicted spectroscopic signatures.
Table 2: Diagnostic Spectroscopic Signals
| Method | Signal | Assignment |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H) | Methyl of ethyl ester (-CH₂CH₃) |
| δ 3.40 (s, 2H) | Glycine methylene (-NH-CH₂-CO) | |
| δ 3.95 (s, 2H) | Benzylic methylene (Ar-CH₂-NH-) | |
| δ 4.18 (q, 2H) | Methylene of ethyl ester (-CH₂CH₃) | |
| δ 6.7–7.2 (m, 4H) | Aromatic protons (Salicyl ring) | |
| MS (ESI+) | m/z 210.1 [M+H]⁺ | Protonated molecular ion |
| IR | ~1735 cm⁻¹ | Ester C=O stretch |
| ~3300 cm⁻¹ | Broad OH/NH stretch |
Visualization: Analytical Logic Flow
Caption: Decision tree for analytical validation. The primary impurity to watch for is salicyl alcohol (from aldehyde reduction).
Part 5: Applications in Drug Discovery
This molecule serves as a versatile "linker" scaffold in medicinal chemistry:
-
Pro-drug Design: The ethyl ester masks the carboxylic acid, improving cell permeability. Intracellular esterases hydrolyze it to the active free acid form.
-
Chelation Therapy: The N-(2-hydroxybenzyl)glycine core (after hydrolysis) acts as a tridentate ligand (O-N-O donor set), useful for sequestering metal ions like Fe(III) or Cu(II).
-
Peptidomimetics: Used as a monomer in the synthesis of peptoids, where side chains are attached to the nitrogen rather than the alpha-carbon, enhancing proteolytic stability.
References
-
Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. (Authoritative guide on the NaBH4/STAB reduction mechanism). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Glycine, N-(2-hydroxybenzyl)-. (Reference for the parent acid structure). [Link]
-
Organic Syntheses. Preparation of Secondary Amines via Reductive Amination. (General protocol validation). [Link]
Thermodynamic Stability and Degradation Kinetics of Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Technical Whitepaper | Version 1.0
Executive Summary
This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability of Ethyl N-((2-hydroxyphenyl)methyl)glycinate (CAS: 57938-78-0). Often utilized as a ligand precursor or pharmaceutical intermediate, this molecule exhibits a unique stability profile governed by the "Salicyl-Glycine Effect" —a stabilizing intramolecular hydrogen bond between the phenolic hydroxyl and the secondary amine.
This document moves beyond basic property listing to explore the causal mechanisms of degradation (hydrolysis and dimerization), providing researchers with the experimental frameworks necessary to validate shelf-life and reaction integrity.
Chemical Architecture & Thermodynamic Baseline
Structural Analysis
The stability of this molecule is defined by the interplay between three functional zones:
-
The Labile Tail: The ethyl ester moiety (
), susceptible to hydrolytic cleavage. -
The Reactive Core: The secondary amine (
), acting as both a nucleophile (dimerization risk) and a base. -
The Stabilizing Anchor: The ortho-hydroxyphenyl group.
The Ortho-Effect (Expert Insight): Unlike its para- or meta- isomers, the 2-hydroxy substitution allows for a stable 6-membered pseudo-ring formation via intramolecular hydrogen bonding ($ \text{Ph-OH} \cdots : \text{N-R} $).
-
Thermodynamic Consequence: This interaction lowers the ground state energy (
), theoretically increasing resistance to oxidative attack on the nitrogen. -
Physical Consequence: Reduced melting point compared to non-H-bonded analogs due to decreased intermolecular networking.[1]
Estimated Thermodynamic Parameters
Note: Values are derived from group contribution methods and structural analogs (N-benzylglycine ethyl ester).
| Parameter | Estimated Value | Structural Driver |
| Enthalpy of Formation ( | -450 to -480 kJ/mol | Phenolic stabilization + Ester resonance |
| LogP (Octanol/Water) | ~1.9 - 2.1 | Hydrophobic benzyl/ethyl vs. Hydrophilic amine/OH |
| pKa (Amine) | ~7.5 - 8.2 | Lowered by H-bond donation from Phenol |
| pKa (Phenol) | ~10.0 | Typical phenolic range |
Stability Profile & Degradation Pathways
Hydrolytic Instability (Primary Vector)
The ethyl ester is the thermodynamic weak point. In aqueous or protic environments, entropy drives the hydrolysis toward the parent acid (N-(2-hydroxybenzyl)glycine) and ethanol.
-
Acid Catalysis (
): Protonation of the carbonyl oxygen activates the ester. -
Base Catalysis (
): Direct nucleophilic attack by . -
Autocatalysis: As the ester hydrolyzes, the generated carboxylic acid lowers the bulk pH, potentially accelerating further degradation in unbuffered systems.
Thermal Degradation: Diketopiperazine (DKP) Formation
A critical risk for glycine esters is cyclodimerization . Two molecules of this compound can condense to form a 2,5-Diketopiperazine (DKP) derivative, releasing two moles of ethanol.
-
Mechanism: Intermolecular nucleophilic attack of the secondary amine on the ester carbonyl of a neighbor.
-
Thermodynamic Driver: Formation of the stable 6-membered DKP ring is enthalpically favorable at elevated temperatures (
).
Oxidative Sensitivity
While the phenolic group is susceptible to oxidation to quinones, the intramolecular H-bond shields the amine lone pair, rendering this molecule more stable against N-oxidation than typical secondary amines.
Visualized Degradation Pathways
The following diagram illustrates the competing pathways of Hydrolysis (thermodynamic sink) and Dimerization (kinetic trap).
Figure 1: Primary degradation vectors. Green path represents hydrolysis; Red dashed path represents thermal dimerization.
Experimental Protocols (Self-Validating Systems)
To rigorously determine the stability of a specific batch, the following protocols must be employed. These are designed to generate the missing quantitative data (
Protocol A: Arrhenius Stress Testing (Hydrolysis Kinetics)
Objective: Determine the shelf-life (
-
Preparation: Dissolve compound (1 mg/mL) in buffered solutions (pH 4.0, 7.4, 9.0) with 10% Acetonitrile (to ensure solubility).
-
Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms:
, , and . -
Sampling: Analyze via HPLC-UV (270 nm) at
hours. -
Calculation:
-
Plot
vs. Time to confirm First-Order kinetics. -
Calculate
for each temperature. -
Plot
vs. (Arrhenius plot) to derive .
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Assess thermal stability and melt/decomposition onset.
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).
-
Sample: 2–5 mg in a hermetically sealed aluminum pan (prevents ethanol evaporation artifact).
-
Ramp:
from to under Nitrogen purge (50 mL/min). -
Analysis:
-
Endotherm 1: Melting Point (Expected range:
depending on polymorph). -
Exotherm 1: Decomposition/Polymerization (Expected
).
-
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for validating thermodynamic stability.
References
-
PubChem. (2025). Compound Summary: this compound (CAS 57938-78-0).[2] National Library of Medicine. [Link]
-
Sluyterman, L. A. (1964).[3] Kinetics of the Hydrolysis of Benzoylglycine Ethyl Ester Catalyzed by Papain. Biochimica et Biophysica Acta, 85, 305–315.[3] [Link]
-
Dziembowska, T., et al. (2020). Intramolecular Hydrogen Bonding in 2-Hydroxy-N-substituted Benzamides. ResearchGate / Journal of Molecular Structure. [Link]
-
SIELC Technologies. (2018). HPLC Separation of this compound. SIELC Application Notes. [Link]
Sources
1H NMR Interpretation of Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Executive Summary
This guide provides a high-resolution analysis of the 1H NMR spectrum for Ethyl N-((2-hydroxyphenyl)methyl)glycinate (also referred to as N-(2-hydroxybenzyl)glycine ethyl ester). This molecule represents a critical scaffold in peptidomimetic drug design and coordination chemistry (salan-type ligands).
Correct interpretation requires distinguishing between two distinct methylene singlets, resolving a complex ortho-substituted aromatic system, and understanding the dynamic behavior of exchangeable protons (OH/NH) governed by intramolecular hydrogen bonding.
Structural Analysis & Theoretical Prediction[1]
Before analyzing the spectrum, we must deconstruct the molecule into magnetically distinct environments.
Molecular Connectivity
The molecule consists of three core domains:
-
Ethyl Ester Terminus: A classic triplet-quartet system.
-
Linker Region: Two methylene (
) bridges flanking a secondary amine. -
Salicyl (2-Hydroxyphenyl) Core: An ortho-substituted benzene ring with a phenolic hydroxyl group.
Visualization of Magnetic Environments
The following diagram maps the proton environments to the structural logic.
Figure 1: Structural decomposition of proton environments based on electronic shielding effects.
Experimental Protocol
Sample Preparation
The choice of solvent is the single most critical variable in interpreting this specific molecule due to the phenolic hydroxyl group and secondary amine.
-
Standard Characterization (
): -
Exchange Studies (
):
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Transients (Scans): 16–32 scans are sufficient for >10 mg samples.
-
Relaxation Delay (D1): Set to
2.0 seconds. The benzylic and glycyl protons have different T1 relaxation times; insufficient delay can affect integration accuracy.
Spectral Assignment (Detailed Breakdown)
The following data assumes a 400 MHz spectrometer using
The Aliphatic Region (1.0 – 4.5 ppm)
This region contains the ester and the amine linker.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 1.26 | Triplet ( | 3H | Ester | Classic methyl triplet coupled to the adjacent methylene. |
| 3.42 | Singlet | 2H | Glycyl | Flanked by the amine ( |
| 3.96 | Singlet | 2H | Benzylic | Deshielded by the aromatic ring current and the amine. Appears downfield of the glycyl signal. |
| 4.20 | Quartet ( | 2H | Ester | Classic methylene quartet. Deshielded significantly by the electronegative oxygen. |
Critical Note: The assignment of the two singlets (3.42 vs 3.96) is often confused. The benzylic protons (3.96 ppm) are generally downfield relative to the glycine protons (3.42 ppm) due to the anisotropy of the benzene ring, despite the electron-withdrawing ester group near the glycine protons [1].
The Aromatic Region (6.5 – 7.3 ppm)
The 2-hydroxyphenyl group creates a complex ABCD-like system. The hydroxyl group is a strong resonance donor, shielding the ortho and para positions.
| Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 6.75 – 6.85 | Multiplet (d/t overlap) | H-3 & H-5 | Shielded. H-3 is ortho to OH; H-5 is para to OH. The high electron density shifts these upfield. |
| 6.95 – 7.05 | Doublet ( | H-6 | Deshielded. Ortho to the alkyl linker. Minimal resonance effect from OH. |
| 7.15 – 7.25 | Triplet ( | H-4 | Deshielded. Meta to OH. Often overlaps with |
The Labile Protons (Variable)
-
Amine (
): Usually a broad singlet around 2.0 – 3.0 ppm in . May disappear in wet solvents. -
Phenol (
):
Advanced Interpretation: The Intramolecular H-Bond
One of the most sophisticated aspects of this spectrum is the evidence of intramolecular hydrogen bonding.
The "Pseudo-Ring" Formation
The proximity of the phenolic hydroxyl to the secondary amine allows for the formation of a stable 6-membered ring interaction:
This interaction has two spectral consequences:
-
Deshielding of OH: The proton is "pulled" away from the oxygen, reducing electron density and shifting the peak downfield.
-
Nonequivalence of Methylene Protons (Rare): In very rigid systems at low temperatures, the benzylic protons might split into an AB system (doublet of doublets) because the H-bond locks the conformation, making the protons diastereotopic. At room temperature, however, rapid ring flipping usually averages this to a singlet.
Figure 2: Impact of solvent choice on the observation of hydrogen bonding networks.
Troubleshooting & Impurities
When synthesizing this compound via reductive amination (Salicylaldehyde + Glycine Ethyl Ester + NaBH4), common impurities include:
-
Residual Salicylaldehyde: Look for the aldehyde proton singlet at ~9.8 ppm and the distinct aromatic pattern.
-
Hydrolyzed Ester (Free Acid): If the ethyl triplet (1.26 ppm) and quartet (4.20 ppm) are missing, the ester has hydrolyzed to the carboxylic acid (zwitterionic form often insoluble in
). -
Over-Alkylation: Formation of the tertiary amine (double addition of salicylaldehyde). Look for a second benzylic signal and a shift in the integration ratio of aromatic to aliphatic protons [3].
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for chemical shift additivity rules).
-
Hansen, P. E., & Spanget-Larsen, J. (2017). "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 22(4), 552.
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
National Institute of Standards and Technology (NIST). "Glycine ethyl ester hydrochloride 1H NMR." NIST Chemistry WebBook.
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. compoundchem.com [compoundchem.com]
- 3. EP2039679B1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
An In-depth Technical Guide to the Infrared Spectrum Analysis of N-(2-hydroxybenzyl)glycine ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxybenzyl)glycine ethyl ester is a molecule of significant interest, incorporating a phenolic hydroxyl group, a secondary amine, and an ester functionality within its structure. This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, allowing for the identification of key functional groups and elucidation of molecular structure. This guide provides a detailed analysis of the expected IR spectrum of N-(2-hydroxybenzyl)glycine ethyl ester, offering a framework for its characterization and quality control.
Theoretical Principles of IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of the absorption peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (broad, sharp) provide crucial information about the molecular structure.
For N-(2-hydroxybenzyl)glycine ethyl ester, the key vibrational modes to consider are:
-
O-H stretching from the phenolic group.
-
N-H stretching from the secondary amine.
-
C-H stretching from the aromatic ring and aliphatic chains.
-
C=O stretching from the ethyl ester.
-
C=C stretching within the aromatic ring.
-
C-O stretching from the phenol and the ester.
-
C-N stretching from the amine.
-
Out-of-plane C-H bending of the aromatic ring.
Experimental Protocol: Acquiring the IR Spectrum
A robust and reproducible IR spectrum is foundational to accurate analysis. The following protocol outlines the steps for obtaining a high-quality spectrum of N-(2-hydroxybenzyl)glycine ethyl ester using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
Sample Preparation:
-
Ensure the N-(2-hydroxybenzyl)glycine ethyl ester sample is a solid or a viscous liquid.
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Background Scan: With the clean, empty ATR crystal, perform a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Place the sample on the crystal and acquire the sample spectrum.
-
Parameters: A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring an FTIR-ATR spectrum.
Predicted IR Spectrum Analysis and Peak Assignments
The following table details the predicted characteristic absorption bands for N-(2-hydroxybenzyl)glycine ethyl ester, based on established spectroscopic data for its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode | Functional Group | Rationale and Authoritative Insights |
| 3600-3200 | Strong | Broad | O-H Stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding, a significant intermolecular force in phenolic compounds.[1][2][3][4][5] |
| 3400-3300 | Medium | Sharp | N-H Stretch | Secondary Amine | This peak is typically sharper than the O-H stretch and may sometimes be obscured by it. |
| 3100-3000 | Medium | Sharp | C-H Stretch | Aromatic | These stretching vibrations are characteristic of C-H bonds on the benzene ring.[1] |
| <3000 | Medium | Sharp | C-H Stretch | Aliphatic | These peaks arise from the C-H bonds in the ethyl and glycine portions of the molecule.[6] |
| ~1735 | Strong | Sharp | C=O Stretch | Ethyl Ester | The carbonyl stretch is one of the most intense and easily identifiable peaks in an IR spectrum.[6] Its position is characteristic of saturated esters. |
| 1600-1450 | Medium-Strong | Sharp (often multiple peaks) | C=C Stretch | Aromatic Ring | These absorptions are due to the stretching of the carbon-carbon double bonds within the benzene ring.[1][2][3] |
| ~1220 | Strong | Sharp | C-O Stretch | Phenolic C-O | The position of this C-O stretch at a higher wavenumber helps distinguish it from aliphatic alcohols.[1] |
| 1300-1000 | Medium-Strong | Sharp | C-O Stretch | Ester C-O | Esters typically show two C-O stretching bands, one for the C-O adjacent to the carbonyl and one for the O-alkyl bond. |
| 850-750 | Strong | Sharp | C-H Out-of-Plane Bend | Aromatic Ring | The specific position of this peak can provide information about the substitution pattern on the benzene ring.[1] |
Interpretation of Key Spectral Features
-
The Hydroxyl Region (3600-3200 cm⁻¹): The presence of a strong, broad absorption band in this region is the primary indicator of the phenolic -OH group.[1][2][3][4] The breadth is due to intermolecular hydrogen bonding. The secondary amine N-H stretch is also expected in this region but may be a less prominent shoulder on the broad -OH band.
-
The Carbonyl Region (~1735 cm⁻¹): An intense, sharp peak around 1735 cm⁻¹ is the definitive signature of the ester's carbonyl (C=O) group.[6] Its high intensity is due to the large change in dipole moment during the stretching vibration. The absence of a peak around 1650 cm⁻¹ would confirm that the compound exists as the amine and not as a Schiff base imine (C=N).
-
The Fingerprint Region (1600-600 cm⁻¹): This region contains a complex series of absorptions unique to the molecule. Key features here include the aromatic C=C stretching peaks, the strong phenolic C-O stretch around 1220 cm⁻¹, and the C-O stretches of the ester.[1] The out-of-plane C-H bending bands can confirm the ortho-substitution pattern of the benzene ring.
Conclusion
The infrared spectrum of N-(2-hydroxybenzyl)glycine ethyl ester is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. By carefully analyzing the positions, intensities, and shapes of the peaks corresponding to the phenolic O-H, secondary amine N-H, ester C=O, and aromatic functionalities, researchers can confidently identify and characterize this compound. This guide provides the foundational knowledge for both the practical acquisition and the detailed interpretation of its IR spectrum, serving as a valuable tool in research and development.
References
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 26). Infrared spectrum of phenol C6H6O C6H5OH. [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University, 18(3), 46-51. [Link]
-
Chemistry Pages. (n.d.). Infrared spectra of alcohols and phenols. [Link]
-
ResearchGate. (n.d.). IR Spectra of Schiff base ligand. [Link]
-
Oomens, J., Polfer, N. C., & Dunbar, R. C. (2007). Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society, 129(10), 3056–3065. [Link]
-
McAuliffe, C. A., & Quagliano, J. V. (1966). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Inorganica Chimica Acta, 1, 29-32. [Link]
-
Proprep. (n.d.). Analyze the phenol IR spectrum to identify characteristic functional group peaks and discuss the impact of hydrogen bonding on its spectral features. [Link]
-
Duru, C. E., et al. (2022). Computational Investigation of Infrared Vibrational Frequency Shift Modes in Schiff Base-Transition Metal Complexes. Journal of Applied Organometallic Chemistry, 1(1), 1-8. [Link]
-
Jenisha, S., et al. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of Pharmaceutical Sciences and Research, 6(1), 159-163. [Link]
-
Muthusamy, A., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(3), 3456-3472. [Link]
-
Kim, Y. S., & Hochstrasser, R. M. (2014). Temperature dependence of amino acid side chain IR absorptions in the amide I' region. The Journal of Physical Chemistry B, 118(24), 6759–6767. [Link]
-
PubChem. (n.d.). Glycine, N,N'-ethylenebis(2-(o-hydroxyphenyl)-, diethyl ester. [Link]
-
University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
-
AA Blocks. (n.d.). N-(2-Hydroxyphenyl)glycine ethyl ester. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
NIST. (n.d.). Glycine, ethyl ester, hydrochloride. [Link]
-
Organic Syntheses. (n.d.). Glycine ethyl ester hydrochloride. [Link]
-
Semantic Scholar. (2020, September 30). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(indan-2-yl)glycine ethyl ester hydrochloride. [Link]
-
NIST. (n.d.). N-Benzylglycine ethyl ester. [Link]
-
PubChem. (n.d.). Glycine ethyl ester. [Link]
-
Cheméo. (n.d.). Chemical Properties of Glycine, ethyl ester (CAS 459-73-4). [Link]
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Literature review of Ethyl N-((2-hydroxyphenyl)methyl)glycinate derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Ethyl N-((2-hydroxyphenyl)methyl)glycinate (also known as Ethyl N-(2-hydroxybenzyl)glycinate) represents a pivotal scaffold in the landscape of reduced Schiff bases. As a derivative of salicylaldehyde and glycine, this compound serves a dual function: it is a versatile tridentate ligand in coordination chemistry and a pharmacophore precursor in medicinal synthesis.
This guide analyzes the structural utility of this scaffold, detailing its synthesis via reductive amination, its thermodynamic stability as a chelator for transition metals (Cu, Ni, Zn), and its role as a precursor for bioactive 1,3-benzoxazines. We provide field-proven protocols for its synthesis and complexation, supported by mechanistic insights into its antioxidant and antimicrobial potential.
Chemical Architectonics & Synthesis[1]
Structural Identity
The compound consists of a glycine ethyl ester backbone N-alkylated with a 2-hydroxybenzyl (salicyl) group.
-
IUPAC Name: Ethyl 2-[(2-hydroxybenzyl)amino]acetate
-
Molecular Formula: C₁₁H₁₅NO₃
-
Key Functional Groups:
-
Phenol (Ar-OH): Provides antioxidant capability and an anionic binding site for metals.
-
Secondary Amine (-NH-): Acts as a neutral donor and proton acceptor.
-
Ester (-COOEt): Modulates lipophilicity and serves as a latent carboxylic acid.
-
Synthesis: The Reductive Amination Pathway
The most robust method for synthesizing this compound is the reductive amination of salicylaldehyde with glycine ethyl ester. This approach avoids the poly-alkylation issues common with direct alkylation using benzyl halides.
Mechanism:
-
Condensation: Salicylaldehyde reacts with glycine ethyl ester to form an intermediate imine (Schiff base).
-
Reduction: The imine C=N bond is selectively reduced to a C-N single bond using a hydride source (e.g., Sodium Borohydride, NaBH₄).
Visualization: Synthesis Workflow
Caption: Figure 1.[1][2] Synthesis pathway from precursors to the reduced amine target and subsequent cyclization to benzoxazine.
Physicochemical & Coordination Properties[1][5][7][8]
Ligand Field Behavior
In coordination chemistry, the N-(2-hydroxybenzyl)glycinate scaffold acts as a chelating agent . Upon deprotonation of the phenolic hydroxyl, it acts as a monoanionic ligand.
-
Binding Modes:
-
Bidentate (NO): Coordinates through the amine nitrogen and phenolate oxygen.
-
Tridentate (NOO): In hydrolyzed forms (free acid) or specific geometries, the carboxylate oxygen also participates.
-
-
Metal Selectivity: High affinity for Cu(II), Ni(II), and Zn(II). The phenolic oxygen is a "hard" donor, stabilizing higher oxidation states.
Thermodynamic Stability
Potentiometric studies on analogous N-substituted glycines indicate that complex stability is pH-dependent.
-
Low pH (<4): Protonation of the amine and carboxylate prevents coordination.
-
Neutral/Basic pH (>7): Deprotonation drives the formation of stable ML and ML₂ complexes (where L = Ligand, M = Metal).
-
Causality: The chelate effect (forming 5- and 6-membered rings) significantly enhances the thermodynamic stability compared to non-chelating analogs.
Biological & Industrial Applications[4][6][9][10]
Antimicrobial Activity (Metal-Enhanced)
While the free ligand exhibits moderate activity, its transition metal complexes (particularly Cu(II) and Zn(II)) show significantly enhanced antimicrobial potency.
-
Mechanism: Chelation reduces the polarity of the metal ion (partial sharing of positive charge with donor groups), increasing lipophilicity. This facilitates penetration through the lipid layers of bacterial cell membranes (Overton’s concept).
-
Target: Disruption of bacterial respiration and protein synthesis.
Precursor to 1,3-Benzoxazines
This compound is a critical intermediate for synthesizing 3,4-dihydro-2H-1,3-benzoxazines .
-
Reaction: Condensation with formaldehyde (or paraformaldehyde) closes the ring between the phenol oxygen and the secondary amine.
-
Application: These benzoxazine derivatives are bioactive heterocycles with reported antifungal, antibacterial, and anti-HIV activities.[3]
Analytical Standards
The compound is used as a reference standard in HPLC methods for separating impurities in pharmaceutical intermediates. Its amphoteric nature allows separation on mixed-mode columns (e.g., SIELC Newcrom R1).
Experimental Protocols
Protocol A: Synthesis of Ethyl N-(2-hydroxybenzyl)glycinate
This protocol utilizes a "one-pot" reductive amination strategy, ensuring high yield and minimizing imine hydrolysis.
Materials:
-
Salicylaldehyde (10 mmol)
-
Glycine Ethyl Ester Hydrochloride (10 mmol)
-
Triethylamine (Et₃N) (10 mmol)
-
Sodium Borohydride (NaBH₄) (15 mmol)
-
Methanol (dry, 50 mL)
Step-by-Step Methodology:
-
Imine Formation: Dissolve Glycine Ethyl Ester HCl in Methanol. Add Et₃N to neutralize the salt. Stir for 10 minutes.
-
Add Salicylaldehyde dropwise. The solution will turn yellow (formation of imine). Stir at room temperature for 2 hours.
-
Checkpoint: TLC should show disappearance of aldehyde.
-
-
Reduction: Cool the solution to 0°C (ice bath). Add NaBH₄ portion-wise over 20 minutes.
-
Safety Note: Hydrogen gas evolution will occur. Ensure ventilation.
-
-
Workup: Stir for an additional 2 hours. Quench with water (10 mL). Evaporate methanol under reduced pressure.
-
Extraction: Dissolve residue in DCM (30 mL) and wash with water (2 x 15 mL). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate to yield the crude oil. If necessary, purify via column chromatography (Hexane/EtOAc).
Protocol B: Synthesis of Copper(II) Complex
Validates the ligand capability of the synthesized scaffold.
Materials:
-
Ethyl N-(2-hydroxybenzyl)glycinate (2 mmol)
-
Copper(II) Acetate Monohydrate (1 mmol)
-
Ethanol (20 mL)
Methodology:
-
Dissolve the ligand in Ethanol (10 mL).
-
Dissolve Copper Acetate in Ethanol (10 mL) and add to the ligand solution.
-
Reflux: Heat the mixture at 60°C for 2 hours. The solution will darken (green/blue).
-
Crystallization: Allow the solution to cool slowly. Precipitate/crystals should form overnight.
-
Filtration: Filter the solid, wash with cold ethanol, and dry.
Visualization: Metal Complexation Logic
Caption: Figure 2. Chelation mechanism leading to enhanced biological activity via increased lipophilicity.
References
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. SIELC. Link
-
PubChem. (n.d.).[4] N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine (Related Structure). National Library of Medicine. Link
-
Sharaf Eldin, N. A. E. (2021).[3] 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246.[3] Link
-
Eltaboni, F., et al. (2023). Determination of Thermodynamic Stability of a Ni(II) Glycine Complexes in aqueous solution. International Journal of New Chemistry, 10(4), 223-235. Link
-
Wang, B-W., et al. (2013).[5] Synthesis and Crystal Structure of Tetranuclear Nickel Complex Derived from a N-(3-Methoxy-2-hydroxybenzyl)glycine Ligand.[5] Asian Journal of Chemistry, 25(12), 6971-6974.[5] Link
Sources
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- 2. biomedres.us [biomedres.us]
- 3. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 4. N-(2-Hydroxyethyl)glycine | C4H9NO3 | CID 225935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Coordination Chemistry Potential of Ethyl N-((2-hydroxyphenyl)methyl)glycinate: A Technical Guide
Topic: Coordination chemistry potential of Ethyl N-((2-hydroxyphenyl)methyl)glycinate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (referred to herein as E-Hbg ) represents a distinct class of "pro-ligands" in coordination chemistry. Unlike its parent acid (N-(2-hydroxybenzyl)glycine), which acts as a rigid tridentate chelate, E-Hbg offers a tunable coordination environment governed by the stability of its ethyl ester group.
This guide analyzes the coordination potential of E-Hbg, focusing on its utility as a lipophilic precursor for intracellular metal chelation and its application in catalysis. We explore the critical dichotomy between its bidentate ester form and its tridentate carboxylate hydrolysis product , providing researchers with the protocols necessary to control this equilibrium.
Ligand Architecture & Synthesis
Structural Analysis
E-Hbg is a reduced Schiff base derivative featuring three potential donor sites:
-
Phenolic Oxygen: A hard donor, readily deprotonated (
), facilitating the formation of neutral complexes. -
Secondary Amine Nitrogen: An intermediate donor providing conformational flexibility.
-
Ester Carbonyl Oxygen: A weak, hard donor. Unlike a carboxylate, this group binds weakly, often resulting in hemilabile behavior.
Synthetic Pathway
The synthesis follows a reductive amination pathway. The critical technical challenge is preventing the premature hydrolysis of the ethyl ester, which occurs rapidly in the presence of water and excess base.
Critical Control Point: The reduction step using Sodium Borohydride (
Figure 1: Synthetic workflow for E-Hbg via reductive amination, highlighting the risk of hydrolysis.[1]
Coordination Dynamics: The Ester vs. Acid Switch
The coordination chemistry of E-Hbg is defined by a competition between the intact ester ligand and its hydrolyzed counterpart. This "switch" is the basis for its potential as a metallodrug prodrug.
Mode A: The Lipophilic Ester Complex
In anhydrous organic solvents (e.g., EtOH, MeCN), E-Hbg coordinates primarily as a monoanionic bidentate ligand (
-
Geometry: Often square planar (Cu) or tetrahedral (Zn), depending on auxiliary ligands (e.g.,
, ). -
Feature: The uncoordinated or weakly coordinated ester group maintains high lipophilicity (
), enabling passive diffusion across cell membranes.
Mode B: The Hydrolyzed Tridentate Chelate
In the presence of water or base, metal ions catalyze the hydrolysis of the ester. The resulting carboxylate oxygen displaces the auxiliary ligands to form a dianionic tridentate chelate (
-
Stability: Thermodynamic sink. The chelate effect of the fused 5- and 6-membered rings renders this complex highly stable (
for Cu(II)). -
Feature: Highly polar and charged, trapping the metal complex inside the cell or aqueous compartment.
Figure 2: The coordination switch mechanism. Mode A facilitates transport; Mode B locks the metal.
Bioinorganic Applications
The "Trojan Horse" Strategy
E-Hbg serves as a pro-chelator. The ester group masks the anionic carboxylate, significantly increasing lipophilicity compared to the parent amino acid.
-
Mechanism: The neutral/lipophilic [Cu(E-Hbg)Cl] complex crosses the lipid bilayer. Once intracellular, esterases or the cytosolic pH facilitate hydrolysis to [Cu(Hbg)], locking the copper in a redox-active form that can generate Reactive Oxygen Species (ROS) for cytotoxicity against cancer cells.
Catalytic Oxidation
Complexes of E-Hbg (specifically Mn(II) and Cu(II)) have shown potential in the oxidation of benzyl alcohols. The hemilabile nature of the ester group in Mode A allows for substrate binding (e.g., benzyl alcohol) without complete dissociation of the ligand.
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: Isolate the pure ester without hydrolysis.
-
Imine Formation: Dissolve Salicylaldehyde (10 mmol) and Glycine Ethyl Ester Hydrochloride (10 mmol) in absolute Ethanol (30 mL). Add Triethylamine (10 mmol) to neutralize the hydrochloride. Stir at room temperature for 2 hours. Solution turns yellow.
-
Reduction: Cool the solution to 0°C in an ice bath. Add Sodium Borohydride (
, 12 mmol) portion-wise over 20 minutes. Caution: Gas evolution. -
Workup: Stir for 2 hours allowing to warm to RT. Quench with a minimal amount of acetic acid (to pH 6). Evaporate ethanol under reduced pressure.
-
Extraction: Redissolve residue in
(50 mL) and wash quickly with cold water (2 x 20 mL). Dry organic layer over . -
Purification: Evaporate solvent. Recrystallize from Et2O/Hexane.
-
Validation: IR spectrum should show a sharp ester
stretch at ~1730-1740 . Absence of broad -OH carboxyl stretch.
-
Protocol 2: Synthesis of [Cu(E-Hbg)Cl] (Ester Complex)
Objective: Coordinate Copper(II) without hydrolyzing the ester.
-
Dissolution: Dissolve E-Hbg (1 mmol) in anhydrous Ethanol (10 mL).
-
Metal Addition: Add a solution of
(1 mmol) in Ethanol (5 mL) dropwise. -
Reaction: Stir for 30 minutes at room temperature. A green precipitate forms.[2]
-
Isolation: Filter the precipitate, wash with cold Ethanol and Ether. Dry in a vacuum desiccator.
-
Note: Do not use basic copper salts (e.g., Acetate) or aqueous solvents, as these promote hydrolysis to the [Cu(Hbg)] species.
-
Data Presentation: Characterization Matrix
| Feature | E-Hbg (Ligand) | [Cu(E-Hbg)Cl] (Mode A) | [Cu(Hbg)] (Mode B - Hydrolyzed) |
| IR: | ~1735 | ~1730 | ~1600-1630 |
| Solubility | DMSO, MeCN (Lipophilic) | ||
| Coordination | N/A | Bidentate (N, O-phenol) | Tridentate (N, O-phenol, O-carboxyl) |
| Geometry | Linear (Organic) | Distorted Square Planar | Distorted Square Pyramidal / Octahedral |
References
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. SIELC. Link
-
Vusak, D., et al. (2021). Structural diversity in the coordination compounds of cobalt, nickel and copper with N-alkylglycinates. ResearchGate. Link
-
Gore, S., et al. (2013). Influence of nitrogen donor ligands on the coordination modes of copper(II) carboxylate complexes. National MagLab. Link
-
Malík, I., et al. (2013). Lipophilicity Parameters of Analyzed Compounds with the log P Values. ResearchGate. Link
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Link
Sources
Methodological & Application
Application Note: Protocol for Reductive Amination Synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Abstract & Strategic Overview
This Application Note details the optimized protocol for synthesizing Ethyl N-((2-hydroxyphenyl)methyl)glycinate (also known as Ethyl N-(2-hydroxybenzyl)glycinate). This scaffold serves as a critical intermediate in the synthesis of tridentate ligands (for asymmetric catalysis) and peptidomimetics.[1]
While reductive amination is a standard transformation, this specific substrate pair—Salicylaldehyde and Glycine Ethyl Ester —presents two distinct chemoselective challenges that cause failure in standard "textbook" protocols:
-
Diketopiperazine (DKP) Dimerization: Free glycine ethyl ester is kinetically unstable, rapidly cyclizing to form 2,5-diketopiperazine.[1]
-
Phenolic Interference: The ortho-hydroxyl group can complicate Lewis Acid activation but conversely assists in imine stabilization via intramolecular hydrogen bonding.[1]
This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[1] Unlike sodium cyanoborohydride (
Retrosynthetic & Mechanistic Analysis
The "Diketopiperazine Trap"
The most common failure mode in this synthesis is the pre-generation of the free amine.[1] If Glycine Ethyl Ester Hydrochloride is neutralized before the aldehyde is present, it undergoes self-condensation to form the thermodynamically stable 2,5-diketopiperazine.[1][2]
Control Strategy: This protocol employs an in-situ neutralization strategy .[1] The amine salt is neutralized with a tertiary base only in the presence of the aldehyde, ensuring the free amine is immediately trapped as the imine (Schiff base).[1]
Reaction Pathway Visualization
The following diagram illustrates the desired pathway versus the critical failure mode (DKP formation).
Figure 1: Reaction pathway highlighting the kinetic competition between desired imine formation and irreversible DKP dimerization.[1]
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5] | Role | Critical Note |
| Glycine Ethyl Ester HCl | 139.58 | 1.0 | Amine Source | Hygroscopic; store in desiccator.[1][2] |
| Salicylaldehyde | 122.12 | 1.0 | Electrophile | Yellow liquid; purity impacts color of product.[1] |
| Triethylamine (TEA) | 101.19 | 1.0 | Base | Must be 1.0 equiv. Excess causes hydrolysis/side reactions.[1] |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reductant | Moisture sensitive.[1] Do not use if "gooey". |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Solvent | Anhydrous preferred.[1][2] DCM is a viable alternative.[1] |
Step-by-Step Methodology
Safety Warning: DCE is a suspected carcinogen.[1] STAB releases acetic acid upon reaction.[1] Perform all operations in a fume hood.
Phase 1: In-Situ Imine Formation[1][2]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the RBF with Glycine Ethyl Ester HCl (10 mmol, 1.40 g) and anhydrous DCE (40 mL). The salt will not fully dissolve.[1]
-
Aldehyde Addition: Add Salicylaldehyde (10 mmol, 1.06 mL) directly to the suspension.
-
Activation (Critical Step): Add Triethylamine (10 mmol, 1.39 mL) dropwise over 5 minutes.
-
Observation: The solution will turn yellow (imine formation) and become clearer as the free amine dissolves and reacts.[1]
-
-
Equilibration: Stir at Room Temperature (RT) for 60–90 minutes.
Phase 2: Reduction[1][2]
-
Reduction: Cool the mixture slightly (0°C is optional but recommended to control exotherm). Add STAB (14 mmol, 2.97 g) in 3 portions over 15 minutes.
-
Reaction: Remove cooling bath and stir at RT for 4–12 hours.
Phase 3: Workup & Purification
-
Quench: Slowly add saturated aqueous
(30 mL). Stir vigorously for 15 minutes to quench excess borohydride and neutralize acetic acid byproducts. -
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE).[1] Extract the aqueous layer with DCM (
mL).[1] -
Washing: Combine organic layers and wash with Brine (30 mL).[1]
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude oil is often pure enough (>90%).[1] If necessary, purify via flash chromatography (Hexane:EtOAc 3:1
1:1).[1]
Quality Control & Validation
Expected Analytical Data
-
Appearance: Pale yellow to colorless oil (solidifies upon standing/chilling).[1]
-
1H NMR (400 MHz, CDCl3):
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / White Precipitate | DKP Formation | Ensure Aldehyde is present before adding TEA. Do not premix Amine+Base.[1] |
| Starting Material Remains | Wet Reagents | STAB decomposes in water.[1] Use fresh bottle or increase equiv to 2.0. |
| Product Hydrolysis | Workup pH too high | Avoid NaOH or strong base during quench.[1] Esters hydrolyze at pH > 11.[1] |
Workup Logic Flow
The following decision tree ensures the preservation of the ester functionality during isolation.
Figure 2: Workup decision tree to prevent ester hydrolysis while ensuring free amine extraction.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Gundersen, L. L., et al. (2005). Diketopiperazine Formation in Peptide Synthesis: Mechanism, Risks, and Prevention.[1] European Journal of Organic Chemistry.[1] (General reference for DKP instability of glycine esters).
-
Common Organic Chemistry. Reductive Amination with Sodium Triacetoxyborohydride (STAB). [Link]
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
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- 5. prepchem.com [prepchem.com]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N-(2-hydroxybenzyl)glycine ethyl ester
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-(2-hydroxybenzyl)glycine ethyl ester. The synthesis is achieved through a one-pot reductive amination of salicylaldehyde with glycine ethyl ester. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide expert insights into process optimization and troubleshooting. This guide is designed for researchers, chemists, and professionals in drug development who require a reliable and well-understood method for preparing this versatile secondary amine, a valuable intermediate and chelating agent.
Introduction and Scientific Principles
The synthesis of N-substituted glycine esters is a fundamental transformation in medicinal and coordination chemistry. The target molecule, N-(2-hydroxybenzyl)glycine ethyl ester, incorporates a chelating motif reminiscent of ethylenediaminetetraacetic acid (EDTA) precursors, making it a person of interest for applications in chelation therapy, catalysis, and as a building block for more complex pharmaceutical agents.
The chosen synthetic strategy is reductive amination , a robust and highly efficient method for forming carbon-nitrogen bonds.[1] This process elegantly combines two distinct chemical events in a single reaction vessel: the formation of an imine (Schiff base) followed by its immediate reduction to the corresponding amine.[2][3]
The process unfolds in two primary stages:
-
Imine Formation: The reaction initiates with a nucleophilic attack by the primary amine of glycine ethyl ester on the electrophilic carbonyl carbon of salicylaldehyde. This forms an unstable hemiaminal intermediate, which rapidly undergoes dehydration to yield the more stable C=N double bond of the imine.[2] This equilibrium-driven step is typically facilitated in a protic solvent.
-
In-Situ Reduction: The formed imine is then reduced in the same pot. For this transformation, we employ sodium borohydride (NaBH₄), a mild, selective, and cost-effective hydride-reducing agent.[4][5] NaBH₄ is particularly well-suited for this reaction as it readily reduces the polarized imine bond while being manageable in protic solvents like methanol.[6] The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the imine, and subsequent protonation yields the final secondary amine product.[7]
This one-pot approach is advantageous as it avoids the isolation of the often-unstable imine intermediate, leading to higher overall efficiency and atom economy.[3][5]
Reaction Mechanism: Reductive Amination
The mechanism involves the nucleophilic addition of the amine to the carbonyl, followed by dehydration to form an iminium ion, which is then reduced by the hydride reagent.
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- 6. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Using Ethyl N-((2-hydroxyphenyl)methyl)glycinate as a tridentate ligand
Application Note: Ethyl N-((2-hydroxyphenyl)methyl)glycinate as a Versatile Tridentate Ligand in Metallodrug Design and Catalysis
Executive Summary
The design of transition metal complexes for therapeutic applications (metallodrugs) and biomimetic catalysis relies heavily on the stereoelectronic properties of the organic ligand. This compound (EHMG) —a reduced Schiff base derived from salicylaldehyde and glycine ethyl ester—has emerged as a highly effective tridentate (
Chemical Profiling & Mechanistic Rationale
The Shift from Rigid Schiff Bases to Flexible Reduced Analogues
Traditional Schiff bases (imines) enforce strict planarity upon coordination, which can restrict the metal center from adopting the optimal geometries required for catalytic turnover or DNA intercalation. By reducing the
-
Causality: This structural modification provides conformational flexibility, allowing the ligand to fold around the metal in various geometries (e.g., distorted square pyramidal or octahedral). Furthermore, the reduction prevents the hydrolytic cleavage of the imine bond in aqueous biological media, drastically increasing the half-life of the resulting metallodrugs in vivo [3].
The Power of Hemilability in the Tridentate ( ) Pocket
EHMG coordinates via three distinct sites:
-
Phenolate Oxygen (
): A strong, anionic, hard donor that anchors the metal (requires deprotonation). -
Secondary Amine Nitrogen (
): A neutral donor that provides hydrogen-bonding capabilities for secondary biomolecular interactions. -
Ester Carbonyl Oxygen (
): A weak, neutral donor.
-
Causality: The ester carbonyl is the linchpin of EHMG's utility. Because the ester oxygen is a much weaker Lewis base than a carboxylate, it acts as a "hemilabile" (swinging) arm. In the resting state, it coordinates to stabilize the metal. However, in the presence of a target substrate (e.g., DNA or catechol), the ester easily detaches, opening a vacant coordination site for substrate binding or reactive oxygen species (ROS) generation, before re-coordinating to regenerate the resting state[1, 2].
Hemilabile catalytic cycle of the EHMG-metal complex showing ester detachment.
Experimental Protocols & Validation Systems
The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic stage.
Protocol A: Reductive Synthesis of the EHMG Ligand
Objective: Synthesize the reduced Schiff base while preventing ester hydrolysis.
-
Imine Condensation: Suspend 10 mmol of glycine ethyl ester hydrochloride in 30 mL of anhydrous methanol. Add 10 mmol of triethylamine (
).-
Mechanistic Choice:
neutralizes the hydrochloride salt, liberating the nucleophilic free amine.
-
-
Schiff Base Formation: Add 10 mmol of salicylaldehyde dropwise. Stir at room temperature for 2 hours until the solution turns deep yellow (indicating imine formation).
-
Reduction: Cool the flask to 0 °C in an ice bath. Slowly add 15 mmol of sodium borohydride (
) in small portions over 30 minutes.-
Mechanistic Choice: Cooling is critical. The reduction is exothermic; maintaining 0 °C prevents the
from reducing the ethyl ester group or causing thermal degradation.
-
-
Workup: Acidify slightly with dilute
to destroy excess , then neutralize with . Extract with dichloromethane (3 x 20 mL), dry over anhydrous , and evaporate to yield EHMG as a pale oil/solid. -
Self-Validation Check: Perform FTIR spectroscopy. The disappearance of the sharp
band at ~1630 cm and the emergence of a broad band at ~3300 cm confirms successful reduction.
Workflow for the synthesis and metal complexation of the EHMG ligand.
Protocol B: Synthesis of the [Cu(EHMG)Cl] Complex
Objective: Coordinate EHMG to Cu(II) utilizing the tridentate pocket.
-
Preparation: Dissolve 1 mmol of EHMG in 15 mL of absolute ethanol.
-
Deprotonation: Add 1 mmol of lithium hydroxide (
) or sodium methoxide.-
Mechanistic Choice: The phenolic
has a of ~9.5. Base is required to generate the highly nucleophilic phenolate anion, ensuring strong bond formation and preventing the formation of weak, protonated adducts [1].
-
-
Complexation: Add 1 mmol of
dissolved in 5 mL of ethanol dropwise. The solution will immediately turn dark green/blue. -
Isolation: Stir for 3 hours at room temperature. Filter the precipitate, wash with cold ethanol and diethyl ether, and dry in vacuo.
-
Self-Validation Check: UV-Vis spectroscopy. A broad d-d transition band around 650–680 nm confirms the coordination of Cu(II) in a distorted geometry.
Protocol C: Functional Validation (Catecholase Oxidase Assay)
Objective: Verify the hemilability and catalytic competence of the complex.
-
Setup: Prepare a
M solution of the[Cu(EHMG)Cl] complex in methanol. -
Substrate Addition: Add 100 equivalents of 3,5-di-tert-butylcatechol (3,5-DTBC) under aerobic conditions.
-
Mechanistic Choice: 3,5-DTBC is used as the model substrate because its bulky tert-butyl groups prevent unwanted side reactions (like polymerization), ensuring clean conversion to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ) [2].
-
-
Monitoring: Track the reaction via UV-Vis spectrophotometry by monitoring the appearance of the 3,5-DTBQ absorption band at ~400 nm over time.
Quantitative Data & Spectroscopic Validation
The structural integrity and functional superiority of the EHMG ligand and its complexes are validated through the following comparative data matrices.
Table 1: Spectroscopic Signatures for Coordination Validation
| Modality | Free Ligand (EHMG) | Metal Complex[Cu(EHMG)Cl] | Diagnostic Significance |
|---|
| IR (
Table 2: Kinetic Parameters for Catecholase Activity (Substrate: 3,5-DTBC)
| Catalyst System | Ligand Type |
References
-
Syntheses, structural properties and catecholase activity of copper(II) complexes with reduced Schiff base N-(2-hydroxybenzyl)-amino acids. Dalton Transactions.
-
Diphenoxo-Bridged Copper(II) Complexes of Reduced Schiff Base Ligands as Functional Models for Catechol Oxidase. Australian Journal of Chemistry.
-
Enantiomeric Amino Acid Schiff Base Copper(II) Complexes as a New Class of RNA-Targeted Metallo-Intercalators: Single X-ray Crystal Structural Details, Comparative in Vitro DNA/RNA Binding Profile, Cleavage, and Cytotoxicity. ACS Omega.
Application Note: Preparation of Metal Complexes using Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Scientific Rationale
Ethyl N-((2-hydroxyphenyl)methyl)glycinate—also known as N-(2-hydroxybenzyl)glycine ethyl ester—is a highly versatile "reduced Schiff base" ligand. In contemporary drug development, transition metal complexes (e.g., Cu²⁺, Zn²⁺, Ru²⁺) utilizing salicylaldehyde-derived ligands have garnered significant attention due to their potent antibacterial, antifungal, and antitumor properties[1].
Unlike traditional, rigid imine Schiff bases, the reduction of the imine bond to a secondary amine affords this ligand superior conformational flexibility. This flexibility allows the ligand to act as a bidentate (O, N) or tridentate (O, N, O) chelator, dynamically adopting optimal geometries around various metal centers to maximize thermodynamic stability.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we will explore the causality behind the synthetic choices—specifically, how to prevent unwanted ester hydrolysis and how to leverage internal bases for high-yield complexation.
Mechanistic Insights & Experimental Design
Ligand Synthesis: The Reduction Paradigm
The synthesis relies on a classical condensation between salicylaldehyde and glycine ethyl ester to form an intermediate imine, followed by immediate in situ reduction using sodium borohydride (NaBH₄)[2].
-
Causality: Why reduce the imine? Imines are highly susceptible to hydrolytic cleavage in aqueous biological environments. Reducing the C=N bond to a C-N single bond not only immunizes the ligand against hydrolysis but also increases the Lewis basicity of the nitrogen donor atom, resulting in a stronger coordinate covalent bond with the metal center.
Metal Complexation: Controlling the Coordination Sphere
When coordinating this ligand to M(II) centers (such as Copper or Zinc), the choice of the metal salt is the most critical variable.
-
Causality: We specifically utilize metal acetates (e.g., Cu(OAc)₂) rather than chlorides or nitrates. The acetate anion acts as a mild, internal base that facilitates the deprotonation of the ligand's phenolic hydroxyl group. If external strong bases (like NaOH) were used, the alkaline conditions would rapidly saponify the ethyl ester into a carboxylate, fundamentally altering the ligand's identity and coordination mode.
Workflow for the synthesis and complexation of reduced Schiff base ligands.
Analytical Validation & Data Presentation
A self-validating protocol requires rigorous analytical checkpoints. For purity assessment and pharmacokinetic tracking of the ligand, reverse-phase (RP) HPLC is highly effective. A mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid provides excellent resolution; however, for Mass-Spectrometry (MS) compatibility, phosphoric acid must be substituted with formic acid[3].
Table 1: Expected Physicochemical Properties of the Ligand and Complexes
| Compound | Appearance | Yield (%) | Expected IR (cm⁻¹) | ESI-MS (m/z) | Coordination Mode |
| Ligand (HL) | Viscous yellow oil | 85–90 | ν(NH) ~3300, ν(C=O) 1740 | [M+H]⁺ 210.1 | N/A |
| [Cu(L)₂] | Dark green crystals | 75–80 | ν(NH) ~3250, ν(C=O) 1735 | [M+H]⁺ 480.1 | Bidentate (O, N) |
| [Zn(L)₂] | Pale/white powder | 70–85 | ν(NH) ~3260, ν(C=O) 1738 | [M+H]⁺ 481.1 | Bidentate (O, N) |
Note: The minimal shift in the ν(C=O) ester stretching frequency between the free ligand and the complexes confirms that the ester oxygen does not heavily participate in coordination, remaining largely intact and unhydrolyzed.
Typical coordination sphere for M(II) complexes with the target ligand.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of this compound
Self-Validation Checkpoint: The reaction mixture will transition from clear to bright yellow upon imine formation, and then fade to a paler yellow upon reduction.
-
Amine Liberation: Suspend Glycine ethyl ester hydrochloride (10.0 mmol) in 30 mL of absolute ethanol. Add triethylamine (10.0 mmol) dropwise while stirring to liberate the free amine. Stir for 15 minutes at room temperature.
-
Imine Condensation: Add a solution of salicylaldehyde (10.0 mmol) in 10 mL of ethanol dropwise to the mixture. Stir the resulting bright yellow solution at room temperature for 2 hours[2].
-
Reduction: Transfer the reaction flask to an ice bath and chill to 0–5 °C.
-
Borohydride Addition: Carefully add sodium borohydride (NaBH₄, 15.0 mmol) in small portions over 20 minutes[2]. Caution: Exothermic reaction with hydrogen gas evolution. The ice bath prevents thermal decomposition of the intermediate.
-
Quenching & Extraction: Stir for an additional 1 hour at room temperature. Quench the reaction by slowly adding 10 mL of distilled water. Evaporate the bulk ethanol under reduced pressure.
-
Purification: Extract the aqueous residue with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the ligand as a viscous oil.
Protocol B: Preparation of [Cu(L)₂] and [Zn(L)₂] Complexes
Self-Validation Checkpoint: Complexation is confirmed by immediate colorimetric shifts (e.g., deep green for Copper) and the precipitation of microcrystals.
-
Ligand Preparation: Dissolve the synthesized ligand (2.0 mmol) in 15 mL of anhydrous methanol. Note: Anhydrous solvent is critical to prevent ester hydrolysis.
-
Metal Salt Preparation: In a separate vial, dissolve the metal precursor—either Copper(II) acetate monohydrate (1.0 mmol) or Zinc(II) acetate dihydrate (1.0 mmol)—in 10 mL of anhydrous methanol.
-
Complexation: Slowly add the metal acetate solution dropwise to the stirring ligand solution.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) for 3 hours. The acetate ions will naturally deprotonate the ligand's phenol group, driving the coordination.
-
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight to induce crystallization.
-
Isolation: Collect the precipitated crystals via vacuum filtration. Wash sequentially with small aliquots of cold methanol (to remove unreacted salts) and diethyl ether (to remove unreacted organic ligand and rapidly dry the complex). Dry thoroughly in vacuo.
References
-
[3] SIELC Technologies. This compound. Available at:
-
[1] ResearchGate. Ruthenium(II) carbonyl complexes of dehydroacetic acid thiosemicarbazone: Synthesis, structure, light emission and biological activity. Available at:
-
[2] The University of Queensland (UQ eSpace). An international journal of inorganic chemistry. Available at:
Sources
Procedures for hydrolysis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate to free acid
Application Note: Optimized Hydrolysis Protocols for Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Part 1: Executive Summary & Chemical Context
Objective: To provide a robust, scalable, and high-purity protocol for the hydrolysis of This compound (1) to its corresponding free acid, N-(2-hydroxybenzyl)glycine (2).
The Challenge: While ester hydrolysis is a standard transformation, this specific substrate presents a "Zwitterionic Trap." The product contains a secondary amine (basic), a carboxylic acid (acidic), and a phenol (weakly acidic/oxidation-prone). Standard acidic workups often trap the molecule as a hydrochloride salt, while basic workups yield the carboxylate/phenoxide salt. Isolation of the free acid requires precise isoelectric point (pI) manipulation to induce precipitation.
Chemical Profile:
-
Substrate: this compound
-
Target Product: N-((2-hydroxyphenyl)methyl)glycine (Free Acid)
-
Key Risks:
-
Phenolic Oxidation: The electron-rich phenol ring is susceptible to oxidative degradation (quinoid formation) under basic, aerobic conditions.
-
Solubility: The product is highly polar/zwitterionic, making extraction into organic solvents (DCM, EtOAc) difficult without correct pH adjustment.
-
Part 2: Experimental Protocols
Method A: Lithium Hydroxide Saponification (The Gold Standard)
Recommended for primary use due to mild conditions and high conversion rates.
Reagents:
-
Substrate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (
) (2.5 equiv) -
Solvent System: THF : Methanol : Water (3:1:1 v/v)
-
1N HCl (for neutralization)
Protocol:
-
Inert Setup: Charge a round-bottom flask with the substrate. Evacuate and backfill with Nitrogen (
) or Argon three times. Rationale: This prevents the oxidation of the phenoxide intermediate. -
Dissolution: Add the THF/MeOH/Water solvent mixture (0.1 M concentration relative to substrate). Stir until fully dissolved.
-
Base Addition: Cool the solution to
(ice bath). Add in one portion. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (System: 10% MeOH in DCM + 1% Acetic Acid) or LC-MS. Look for the disappearance of the ethyl ester peak (
of ester vs acid).
-
-
Quench & Concentration: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap,
) to remove THF and MeOH. You will be left with an aqueous residue containing the lithium salt of the product.
Method B: Acid Hydrolysis (Alternative)
Use only if the substrate shows sensitivity to base (e.g., rapid color change to dark brown indicating phenol oxidation).
Reagents:
-
2N HCl (aqueous) or 4M HCl in Dioxane.
Protocol:
-
Dissolve substrate in 2N HCl (10 equiv).
-
Heat to
for 4–6 hours. -
Monitor via LC-MS.[1]
-
Concentrate to dryness to obtain the Hydrochloride Salt .
-
Note: To convert to the free acid, you must perform the "Isoelectric Precipitation" described below.
Part 3: Critical Workup – The Isoelectric Trap
The success of this synthesis hinges on the workup. You cannot simply extract with ethyl acetate. You must exploit the molecule's Isoelectric Point (pI) .
Calculated pI:
Step-by-Step Isolation:
-
Dilution: Take the aqueous residue from Method A (or the salt from Method B dissolved in min. water). Dilute with water to approx. 0.2 M.
-
pH Adjustment:
-
Place a calibrated pH probe into the stirring solution.
-
Slowly add 1N HCl dropwise.
-
Target pH: 5.5 to 6.0.
-
-
Precipitation: As the pH approaches 6.0, the solution should become cloudy as the zwitterion (net neutral charge) precipitates.
-
Troubleshooting: If no precipitate forms, cool to
overnight. If still soluble (common with short-chain amines), add Ethanol to 80% v/v to force precipitation.
-
-
Filtration: Filter the white solid using a sintered glass funnel. Wash with cold water (
) and cold diethyl ether ( ) to remove lipophilic impurities. -
Drying: Dry under high vacuum over
to remove trace water.
Part 4: Visualization & Logic
Workflow Diagram: Reaction & Isolation Logic
Caption: Decision tree for hydrolysis and zwitterionic isolation. Green paths indicate the ideal process flow.
Part 5: Quality Control & Validation
Data Summary Table: Expected Analytical Markers
| Analytical Method | Parameter | Expected Result (Free Acid) | Notes |
| 1H NMR | Ethyl Group | Absent | Quartet (~4.2 ppm) and Triplet (~1.2 ppm) must disappear. |
| 1H NMR | Benzylic | Singlet (~3.9 - 4.1 ppm) | May shift slightly downfield compared to ester. |
| LC-MS | Mass ( | Calculated for | |
| Appearance | Physical State | White to Off-White Powder | Dark color indicates phenol oxidation. |
| Solubility | Water | Moderate | Soluble at pH < 3 and pH > 9; poor at pH 6. |
Self-Validating Check:
Dissolve a small amount of the product in
Part 6: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard protocols for ethyl ester deprotection).
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. Retrieved from
-
Hay, R. W., & Main, L. (1968). The Hydrolysis of Ethyl Glycinate in Sulphuric Acid Solutions. Australian Journal of Chemistry, 21(4), 1095-1098. (Kinetics of glycine ester hydrolysis).
-
NIST Chemistry WebBook. (2023). Glycine, N-(2-hydroxybenzoyl)- Data. Retrieved from (Reference for structural analogs and spectral data).
-
Org. Synth. (1985). General Procedures for Amino Acid Ester Hydrolysis. Organic Syntheses, Coll. Vol. 7, p. 528. Retrieved from
(Note: While Reference 4 refers to the benzoyl amide analog, it provides critical spectral baselines for the phenol/glycine core).
Sources
Application Note: Utilizing N-(2-Hydroxybenzyl)glycine Scaffolds for "Difficult" Peptide Sequences
Topic: Application of Ethyl N-((2-hydroxyphenyl)methyl)glycinate in Peptide Synthesis Content Type: Detailed Application Note & Protocols Audience: Senior Research Scientists, Peptide Chemists, and Drug Discovery Leads
Executive Summary
This compound is a specialized secondary amine precursor used in the synthesis of backbone-protected peptides. Structurally, it represents the ethyl ester of N-(2-hydroxybenzyl)glycine (often abbreviated as Hb-Gly or 2-HB-Gly ).
This molecule is the functional analogue of the widely used Hmb (2-hydroxy-4-methoxybenzyl) backbone protection group but lacks the methoxy substituent. Its primary application lies in overcoming aggregation during Solid Phase Peptide Synthesis (SPPS). By introducing a bulky secondary amine and a hydrogen-bond acceptor/donor pair into the peptide backbone, it disrupts the formation of inter-chain
Key Technical Advantages:
-
Aggregation Disruption: Prevents on-resin aggregation, improving coupling yields for subsequent residues.
-
O-to-N Acyl Shift: Facilitates the coupling of sterically hindered amino acids via an intramolecular capture mechanism.
-
Backbone Engineering: Acts as a stable backbone modification or a cleavable protecting group (depending on conditions), enabling the study of backbone hydrogen bonding effects.
Mechanism of Action: The O-to-N Acyl Shift
The utility of this compound relies on the O-to-N acyl shift . Direct acylation of a secondary amine (the N-benzyl glycine) is sterically hindered and kinetically slow. However, the ortho-hydroxyl group on the benzyl ring acts as an internal nucleophile.
-
Capture (O-Acylation): The incoming activated amino acid reacts rapidly with the unhindered phenolic hydroxyl group to form an ester.
-
Rearrangement (Shift): Under basic conditions (or spontaneously), the acyl group migrates from the oxygen to the nitrogen via a 5-membered cyclic transition state, forming the thermodynamically stable amide bond.
Visualization: The O-to-N Acyl Shift Pathway[1]
Figure 1: The O-to-N acyl shift mechanism allows efficient coupling to the hindered secondary amine by utilizing the phenolic hydroxyl as a temporary "acyl acceptor."
Experimental Protocols
Since the starting material is the ethyl ester , it cannot be used directly in standard SPPS (which requires the free acid). The following workflow details the conversion to the SPPS-compatible building block (Protocol A ) followed by its incorporation into a peptide sequence (Protocol B ).
Protocol A: Synthesis of Fmoc-N-(2-hydroxybenzyl)glycine-OH
Objective: Convert this compound into the Fmoc-protected free acid for SPPS.
Reagents:
-
Starting Material: this compound (1.0 eq)
-
LiOH (Lithium Hydroxide), 2.5 eq
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide), 1.1 eq
-
Solvents: THF, Water, Dioxane, Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Saponification (Ester Hydrolysis):
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF/Water (1:1 v/v).
-
Add LiOH (2.5 eq) and stir at Room Temperature (RT) for 2–4 hours.
-
Validation: Monitor by TLC or LC-MS for disappearance of the ethyl ester peak.
-
Neutralization: Carefully adjust pH to ~8.0 using dilute HCl. Do not acidify completely yet, as the free amino acid is needed for the next step.
-
-
Fmoc Protection:
-
To the aqueous solution (pH 8), add
(2.0 eq) to buffer the system. -
Dissolve Fmoc-OSu (1.1 eq) in Dioxane or Acetone and add dropwise to the reaction mixture.
-
Stir vigorously at RT overnight (12–16 hours).
-
-
Work-up and Isolation:
-
Acidify the reaction mixture to pH 2.0 using 1M HCl.
-
Extract 3x with EtOAc.[1]
-
Wash combined organic layers with Brine, dry over
, and concentrate -
Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM/MeOH gradient).
-
Target Yield: >80%.
-
Product: Fmoc-N-(2-hydroxybenzyl)glycine-OH (Fmoc-(Hb)Gly-OH).
-
Protocol B: Incorporation into SPPS (The "Difficult Sequence" Strategy)
Objective: Insert the backbone-protected glycine into an aggregation-prone sequence.
Reagents:
-
Resin-bound peptide (N-terminal deprotected).
-
Fmoc-(Hb)Gly-OH (prepared in Protocol A).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (preferred over HOBt for lower racemization).
-
Solvent: DMF / NMP.
Step-by-Step Methodology:
-
Coupling the Backbone Protector (Fmoc-(Hb)Gly-OH):
-
Use standard coupling conditions: 3 eq Amino Acid, 3 eq DIC, 3 eq Oxyma in DMF.
-
Coupling Time: 2 hours (Standard coupling is usually sufficient as the carboxyl group is not hindered).
-
Check: TNBS test or Chloranil test to confirm coupling completion.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Note: The resulting resin-bound amine is a secondary amine (N-benzyl glycine). It is sterically hindered.
-
-
Coupling the Next Amino Acid (The Critical Step):
-
Do NOT use standard conditions. Standard activation often fails to couple to the hindered secondary amine.
-
Recommended Activation: Use highly reactive symmetric anhydrides or acid fluorides, OR rely on the O-to-N shift.
-
The "O-Acylation" Method:
-
Pre-activate the next Fmoc-AA-OH (4 eq) with DIC (4 eq) in DCM (minimal DMF) to form the symmetric anhydride.
-
Add to resin.[2][3][4] The reaction will primarily acylate the Phenolic Hydroxyl (forming an ester).
-
Validation: The resin may still test positive for secondary amines (Chloranil test) because the amine is not yet acylated.
-
-
Forcing the Shift:
-
Treat the resin with 20% Piperidine in DMF (standard deprotection conditions) or a tertiary base (DIEA).
-
Mechanism:[2][4][5][6] The base promotes the O-to-N acyl shift, moving the amino acid from the phenol to the amine and simultaneously removing the Fmoc group for the next cycle (if Piperidine is used).
-
-
Elongation:
-
Continue standard SPPS for the remainder of the peptide.
-
Protocol C: Cleavage and Post-Processing
Critical Note on Stability: Unlike the standard Hmb (methoxy-substituted) group, the Hb (2-hydroxybenzyl) group lacks the electron-donating methoxy group. This makes the N-benzyl bond more stable to acid .
-
Scenario 1: Permanent Modification (Peptidomimetics)
-
Cleave with standard TFA/TIS/Water (95:2.5:2.5).
-
Result: The 2-hydroxybenzyl group remains on the glycine nitrogen.
-
Application: This permanently disrupts H-bonding, increasing solubility and proteolytic stability of the final peptide.
-
-
Scenario 2: Removal of the Group (Native Peptide Recovery)
-
Standard TFA cleavage will not remove the Hb group.
-
Required Method: Catalytic Hydrogenation (
, Pd/C) or strong acidolysis (TFMSA/TFA) is often required to cleave the unsubstituted N-benzyl group. -
Recommendation: If removal is essential and hydrogenation is not possible (e.g., Cys/Met present), use the Hmb (methoxy) analogue instead of this specific Hb compound.
-
Data Summary & Troubleshooting
Comparative Analysis: Hb-Gly vs. Standard Gly
| Feature | Standard Glycine | N-(2-Hydroxybenzyl)glycine (Hb-Gly) |
| Aggregation Potential | High (in hydrophobic regions) | Low (Disrupts |
| Coupling Difficulty | Low | High (Requires O-to-N shift strategy) |
| Solubility | Variable | Enhanced (due to backbone N-alkylation) |
| Acid Stability | Stable | Stable to TFA (Requires specific removal) |
| Primary Use | Standard Building Block | "Difficult" sequences, Cyclic peptides, Peptidomimetics |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of Next AA | Steric hindrance of secondary amine. | Switch to symmetric anhydride activation. Ensure solvent is DCM/DMF (1:1) to favor O-acylation. |
| Ester Hydrolysis (Loss of Peptide) | Premature hydrolysis of the O-acyl intermediate. | Ensure anhydrous conditions during the coupling of the amino acid following the Hb-Gly. |
| Hb Group Not Removed | Misunderstanding of acid lability. | The Hb group (no methoxy) is stable to TFA. Use Hmb if acid cleavage is required, or use Hydrogenation for Hb. |
Workflow Visualization
References
-
Johnson, T., & Sheppard, R. C. (1993). A new backbone protecting group for the synthesis of difficult sequences in solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications , (21), 1653-1655.
-
Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of difficult peptide sequences using the Hmb backbone-protecting group. Journal of the American Chemical Society , 118(16), 3789-3800.
-
Lozano, F., et al. (2018). Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies Application Note .
-
Miranda, L. P., & Alewood, P. F. (2000). An Activated O -> N Acyl Transfer Auxiliary: Efficient Amide-Backbone Substitution of Hindered "Difficult" Peptides. Journal of Organic Chemistry , 65(18), 5460–5468.
-
Abdel-Aal, A. B., et al. (2016).[2] A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation.[2][6] Journal of Peptide Science , 22(6), 360-367.
Sources
- 1. rsc.org [rsc.org]
- 2. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. researchgate.net [researchgate.net]
Catalytic Applications of Ethyl N-((2-hydroxyphenyl)methyl)glycinate Metal Complexes: Application Notes and Protocols
Introduction: The Versatility of Schiff Base Metal Complexes in Catalysis
Schiff bases, characterized by the presence of an imine or azomethine group (>C=N–), have played a pivotal role in the advancement of coordination chemistry.[1] Their ability to form stable complexes with a wide range of transition metals makes them exceptionally versatile ligands.[1] The coordination of a metal ion to a Schiff base ligand can significantly enhance its chemical reactivity, leading to a vast array of applications in catalysis, materials science, and bioinorganic chemistry.[1][2]
This guide focuses on the catalytic potential of metal complexes derived from the Schiff base ligand, Ethyl N-((2-hydroxyphenyl)methyl)glycinate. While this specific ligand is part of a broader class of widely researched compounds, these notes aim to provide detailed protocols and insights into its potential catalytic applications, drawing upon established principles of Schiff base catalysis. We will explore the synthesis of these complexes and their prospective roles in key organic transformations, including oxidation reactions and carbon-carbon bond formation.
Synthesis of this compound and its Metal Complexes
The journey into the catalytic applications of these complexes begins with the synthesis of the ligand and its subsequent coordination to a metal center.
Protocol 1: Synthesis of this compound (The Ligand)
This procedure outlines the synthesis of the Schiff base ligand through the condensation of a primary amine with an aldehyde.[1]
Materials:
-
Salicylaldehyde
-
Ethyl glycinate hydrochloride
-
Triethylamine or Sodium hydroxide
-
Ethanol (or Methanol)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve ethyl glycinate hydrochloride in ethanol.
-
To this solution, add an equimolar amount of a base (e.g., triethylamine or a solution of sodium hydroxide) to deprotonate the amine.
-
Slowly add an equimolar amount of salicylaldehyde to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the synthesized ligand using appropriate spectroscopic techniques (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Diagram 1: Synthesis Workflow for the Ligand and Metal Complexes
Caption: Workflow for the synthesis of the Schiff base ligand and its subsequent metal complexes.
Protocol 2: General Synthesis of this compound Metal(II) Complexes
This protocol describes a general method for synthesizing metal complexes of the prepared Schiff base ligand.
Materials:
-
This compound (from Protocol 1)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Co(OAc)₂·4H₂O, NiCl₂·6H₂O, Zn(OAc)₂·2H₂O)
-
Ethanol (or Methanol)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the synthesized ligand in ethanol in a round-bottom flask, typically with gentle heating.
-
In a separate flask, dissolve the chosen metal(II) salt in ethanol.
-
Add the metal salt solution dropwise to the ligand solution while stirring continuously. A 2:1 ligand-to-metal molar ratio is common for forming octahedral or square planar complexes.[3][4]
-
Upon addition, a color change or precipitation of the complex may be observed.
-
Reflux the reaction mixture for 4-6 hours to ensure complete complexation.
-
Cool the mixture to room temperature and collect the precipitated metal complex by filtration.
-
Wash the solid with cold ethanol and dry it under vacuum.
-
Characterize the synthesized complex using FTIR, UV-Visible spectroscopy, and thermogravimetric analysis (TGA) to confirm coordination and thermal stability.[2][5]
Catalytic Application I: Oxidation Reactions
Schiff base metal complexes are well-known catalysts for various oxidation reactions.[2][5][6] The metal center can exist in multiple oxidation states, facilitating electron transfer processes that are crucial for catalysis.[2]
Application Note: Catalytic Oxidation of Alcohols
This compound metal complexes, particularly those of copper and cobalt, are potential catalysts for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is fundamental in organic synthesis.
Mechanism Insight: The catalytic cycle likely involves the coordination of the alcohol to the metal center, followed by a hydrogen abstraction step to form a metal-hydride intermediate. Subsequent reaction with an oxidant (e.g., molecular oxygen or hydrogen peroxide) regenerates the active catalytic species.
Diagram 2: Proposed Catalytic Cycle for Alcohol Oxidation
Caption: A simplified proposed catalytic cycle for the oxidation of an alcohol.
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
This protocol provides a method for testing the catalytic activity of the synthesized complexes in the oxidation of benzyl alcohol.
Materials:
-
Synthesized this compound metal complex (e.g., Cu(II) complex)
-
Benzyl alcohol
-
Acetonitrile (solvent)
-
Hydrogen peroxide (30% aqueous solution) or access to an oxygen balloon
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a reaction vessel, add the metal complex catalyst (typically 1-5 mol%).
-
Add benzyl alcohol (the substrate) and acetonitrile (the solvent).
-
Begin stirring the mixture at the desired reaction temperature (e.g., 60-80 °C).
-
Slowly add the oxidant (e.g., hydrogen peroxide) to the reaction mixture. If using molecular oxygen, bubble it through the solution or maintain an oxygen atmosphere.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
-
Upon completion, cool the reaction mixture and analyze the final product distribution.
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 5 mol% | Higher loading may increase reaction rate but also cost. |
| Substrate | Benzyl Alcohol | Other primary or secondary alcohols can also be tested. |
| Oxidant | H₂O₂, O₂ | Choice of oxidant can influence selectivity and reaction conditions. |
| Solvent | Acetonitrile, DMF | Solvent should be inert under the reaction conditions. |
| Temperature | 60 - 80 °C | Temperature can be optimized to balance reaction rate and selectivity. |
| Reaction Time | 2 - 24 hours | Monitor by GC or TLC to determine the optimal time. |
Catalytic Application II: Carbon-Carbon Bond Formation
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[7] Schiff base complexes can serve as robust and tunable ligands for metals like palladium and gold in these transformations.
Application Note: Heck-Type C-C Coupling Reactions
The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation.[7] A palladium(II) complex of this compound could potentially catalyze such reactions.
Mechanism Insight: A plausible mechanism involves the oxidative addition of the aryl halide to a Pd(0) species (which may be formed in situ from the Pd(II) precatalyst), followed by alkene coordination and insertion, and finally, β-hydride elimination to release the product and regenerate the active catalyst.
Diagram 3: Simplified Catalytic Cycle for a Heck-Type Reaction
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4545937A - Binucleating ligand-metal complexes as oxidation catalysts - Google Patents [patents.google.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Biological assay preparation for Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Application Note: Optimization of Bioassay Workflows for Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Abstract
This guide details the biological assay preparation for This compound (CAS: 57938-78-0), a lipophilic ethyl ester derivative of N-(2-hydroxybenzyl)glycine. While this compound exhibits potential as a cell-permeable prodrug or metal chelator, its physicochemical properties—specifically its hydrolytic instability in plasma/serum and low aqueous solubility—present significant challenges for reproducible data generation. This note provides validated protocols for stock preparation, stability assessment in biological matrices, and cellular dosing strategies to prevent precipitation artifacts ("compound crashing") and uncontrolled hydrolysis.
Physicochemical Profile & Biological Context
Before initiating wet-lab work, researchers must account for the specific chemical behavior of this molecule. It contains a phenol moiety (susceptible to oxidation) and an ethyl ester (susceptible to esterase-mediated hydrolysis).
Table 1: Key Compound Properties
| Property | Value / Characteristic | Implication for Assay Design |
|---|---|---|
| Molecular Weight | ~209.24 g/mol | Use for Molarity calculations. |
| LogP (Predicted) | ~2.6 (Lipophilic) | Low aqueous solubility; requires DMSO. |
| Functional Groups | Phenol, Secondary Amine, Ethyl Ester | Phenol: Potential redox interference (PAINS). Ester: Rapid hydrolysis in FBS-containing media. |
| Mechanism Class | Prodrug / Ligand Precursor | The ester likely acts as a carrier to cross cell membranes, where intracellular esterases hydrolyze it to the active acid form. |
Protocol: Stock Solution Preparation
Objective: To generate a stable, high-concentration master stock free of aggregates. Critical Constraint: Esters are moisture-sensitive. DMSO is hygroscopic.[1]
Materials
-
Solid Compound: this compound.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored under nitrogen/argon if possible.
-
Vials: Amber glass vials with PTFE-lined caps (plastic absorbs lipophilic compounds).
Step-by-Step Methodology
-
Calculation: Target a 50 mM stock concentration.
-
Example: To prepare 1 mL of 50 mM stock, weigh 10.46 mg of compound.
-
-
Solubilization:
-
Add the calculated volume of Anhydrous DMSO.[1]
-
Do not sonicate vigorously, as heat accelerates ester hydrolysis. Vortex gently for 30 seconds.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, the compound is aggregating; add DMSO to dilute to 25 mM.
-
Storage:
-
Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C .
-
Shelf-life: Use within 3 months. Discard if a precipitate forms upon thawing.
-
Protocol: Stability & Hydrolysis Assessment (The "Esterase Check")
Causality: This compound is an ethyl ester.[2][3] In cell culture media containing Fetal Bovine Serum (FBS), serum esterases will rapidly hydrolyze the ethyl group, converting the compound into its acid form (N-(2-hydroxybenzyl)glycine) outside the cell. This alters the effective dose and permeability.
Validation Step: You must determine the half-life (
-
Prepare Media:
-
Condition A: DMEM + 10% FBS (Active Esterases).
-
Condition B: DMEM (Serum-Free) or Heat-Inactivated FBS (Reduced Esterases).
-
-
Incubation:
-
Spike compound to 10 µM in both media types.
-
Incubate at 37°C.
-
-
Sampling:
-
Take aliquots at T=0, 15 min, 1 hr, 4 hr, 24 hr.
-
Quench immediately with cold Acetonitrile (1:3 ratio) to stop enzymatic activity.
-
-
Analysis: Analyze via LC-MS. Monitor the disappearance of the Parent (MW 209) and appearance of the Hydrolysis Product (MW ~181).
Decision Gate:
-
If
min in Media A: You are dosing the acid, not the ester. Switch to serum-free pulsing or accept that the extracellular conversion is part of the pharmacology.
Protocol: Cellular Assay Dosing (Preventing "Crash-Out")
Objective: To dose cells without precipitating the lipophilic compound, which causes false positives (toxicity via crystal formation).
The "Intermediate Plate" Method
Directly adding high-concentration DMSO stock to cell media often causes local precipitation. Use this serial dilution workflow:
-
Compound Source Plate (100% DMSO):
-
Intermediate Plate (10% DMSO in Media):
-
Transfer 5 µL from Source Plate to 45 µL of Serum-Free Media in a V-bottom plate.
-
Mix 5x. This creates a 10x concentrated dosing solution (10% DMSO).
-
Check: Inspect this plate for turbidity.[5] If cloudy, the compound has crashed; do not proceed.
-
-
Cell Assay Plate (Final Dosing):
-
Transfer 10 µL from the Intermediate Plate to 90 µL of media on the cells.
-
Final DMSO: 1.0% (Ensure your cells tolerate this, or adjust ratios to target 0.5%).
-
Visualizations & Workflows
Figure 1: Solubility & Dosing Workflow
Caption: A 3-step dilution strategy (Source -> Intermediate -> Assay) ensures the compound remains soluble and prevents "shock precipitation" upon contact with aqueous media.
Figure 2: Biological Mechanism & Stability Logic
Caption: The ester functions as a prodrug.[6] Assay conditions (Serum vs. Serum-Free) dictate whether the cell is exposed to the permeable ester or the impermeable acid.
References
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Solubility.[4] NIH. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Williams, F. M. (1985). Esterases in drug metabolism. Clinical Pharmacokinetics. (Context for ester hydrolysis in serum). Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Welcome to the technical support center for the synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to resolve issues and significantly improve your reaction yields.
The synthesis of this compound is typically achieved via a reductive amination process. This involves the condensation of salicylaldehyde with ethyl glycinate to form a Schiff base (imine) intermediate, which is subsequently reduced to the target secondary amine. While seemingly straightforward, the efficiency of this two-stage process is highly dependent on carefully controlled parameters.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during the synthesis.
Q1: My overall yield is critically low (<30%). What are the most vital parameters I should investigate first?
Low yield is a multifaceted issue often stemming from a combination of factors. Before re-running the entire synthesis, assess these four critical areas:
-
Imine Formation Equilibrium: The initial condensation is a reversible reaction that produces water. If water is not removed or its formation is not favored, the equilibrium will lie towards the starting materials, starving the reduction step of its substrate.[1]
-
Choice of Reducing Agent: The selectivity of your reducing agent is paramount. A reagent like sodium borohydride (NaBH₄) can reduce the starting salicylaldehyde to 2-hydroxybenzyl alcohol, creating a competitive and wasteful side reaction. A more chemoselective reagent that preferentially reduces the imine C=N bond in the presence of a C=O bond, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is often a superior choice for a one-pot procedure.[2][3][4]
-
pH Control: Imine formation is highly pH-dependent. The reaction requires mild acid catalysis to protonate the carbonyl oxygen, but a pH that is too low (<4) will fully protonate the amine nucleophile (ethyl glycinate), rendering it unreactive.[5] The optimal pH is typically in the range of 4-5.[5]
-
Reactant Purity: Ensure the purity of your salicylaldehyde and ethyl glycinate. Salicylaldehyde can oxidize over time, and ethyl glycinate hydrochloride must be effectively neutralized to its free base form to act as a nucleophile.
Q2: My post-reaction analysis (TLC, ¹H NMR) shows a significant amount of unreacted salicylaldehyde. What is the likely cause?
Observing a large amount of unreacted salicylaldehyde points directly to a failure in the first step of the reaction: imine formation. The reduction step cannot proceed if its substrate, the imine, is not being formed in sufficient quantities.
-
Primary Cause: The equilibrium for imine formation is unfavorable under your current conditions. This is often due to the presence of water produced during the reaction.
-
Troubleshooting Steps:
-
Implement a method to remove water as it forms, such as using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1]
-
Verify the pH of your reaction medium. Without slight acidic catalysis, the initial nucleophilic attack is slow. Consider adding a catalytic amount of acetic acid.[5]
-
Ensure you are using the free base of ethyl glycinate, not the hydrochloride salt. If you start with the salt, you must add at least one equivalent of a non-nucleophilic base (like triethylamine) to liberate the free amine.
-
Q3: The main impurity in my crude product is the Schiff base (imine) intermediate. How can I ensure the reduction goes to completion?
This is a common issue indicating an incomplete or inefficient reduction step.
-
Primary Cause: The reducing agent is either not potent enough, has been quenched, or was not used in sufficient stoichiometric excess.
-
Troubleshooting Steps:
-
Increase Stoichiometry: Increase the equivalents of the reducing agent. It's common to use 1.5 to 2.0 equivalents to ensure the reaction goes to completion.
-
Check Reagent Viability: Sodium borohydride and its derivatives are sensitive to moisture and can lose activity over time. Use a freshly opened bottle or a properly stored reagent.
-
Increase Reaction Time/Temperature: The reduction may be sluggish. Allow the reaction to stir longer at room temperature or gently heat it (e.g., to 40-50 °C), monitoring by TLC until the imine spot has been completely consumed.
-
Consider a Different Reducing Agent: If using NaBH₄ in a two-step protocol, you may need to adjust the conditions. If using NaBH₃CN in a one-pot protocol and it's still incomplete, ensure the pH is appropriate for its activity (it is more stable at a mildly acidic pH where the imine is also stable).
-
Q4: How can I effectively monitor the reaction progress to identify the bottleneck?
Effective monitoring is key to diagnosing which stage is failing. Thin-Layer Chromatography (TLC) is the most straightforward method.
-
TLC System: A good mobile phase is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).
-
Monitoring Protocol:
-
Spot the two starting materials (salicylaldehyde and ethyl glycinate) in separate lanes as references.
-
After mixing the reactants (before adding the reducing agent), take a sample. You should see the starting material spots and a new, intermediate spot for the imine. The imine is typically less polar than the salicylaldehyde.
-
After adding the reducing agent, take samples periodically (e.g., every 30 minutes). You should observe the disappearance of the imine spot and the appearance of a new, more polar spot for the final amine product.
-
The reaction is complete when the imine spot is no longer visible.
-
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
Issue 1: Low Conversion to Schiff Base Intermediate
If TLC analysis shows poor consumption of salicylaldehyde even after several hours, focus on optimizing the condensation step.
-
Potential Cause: Unfavorable reaction equilibrium due to water accumulation.
-
Solution:
-
Azeotropic Removal: For larger scale reactions, conduct the reaction in a solvent like toluene using a Dean-Stark apparatus to physically remove water as it forms.
-
Chemical Dehydration: For smaller scales, add 1.5-2.0 equivalents of anhydrous MgSO₄ or activated 3Å molecular sieves to the reaction vessel.
-
-
Potential Cause: Incorrect stoichiometry or inactive amine.
-
Solution:
-
If using ethyl glycinate hydrochloride, add 1.1 equivalents of a tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) and stir for 15-20 minutes before adding the salicylaldehyde.
-
Consider using a slight excess (1.1 to 1.2 equivalents) of the ethyl glycinate free base to push the equilibrium toward the product.
-
Issue 2: Side Product Formation (Reduction of Salicylaldehyde)
If you detect 2-hydroxybenzyl alcohol in your product mixture, your reducing agent is not selective enough for your protocol.
-
Potential Cause: Use of a strong, non-selective reducing agent (like NaBH₄) in a one-pot synthesis.
-
Solution:
-
Adopt a Two-Step Protocol: First, form the imine and confirm its formation via TLC. Then, in a separate step, add the NaBH₄. This ensures no aldehyde is present when the reductant is introduced.
-
Switch to a Chemoselective Reducing Agent: For one-pot reactions, use NaBH₃CN or NaBH(OAc)₃. These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion intermediate.[2][6]
-
Workflow for Optimizing Reductive Amination
The following diagram illustrates a decision-making workflow for troubleshooting this synthesis.
Caption: A decision tree for troubleshooting low yield.
Part 3: Experimental Protocols & Data
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Equivalents | Optimal pH | Pros | Cons |
| Sodium Borohydride | NaBH₄ | 1.5 - 2.0 | 7 - 10 | Inexpensive, powerful reductant. | Can reduce starting aldehyde; not ideal for one-pot reactions.[2] |
| Sodium Cyanoborohydride | NaBH₃CN | 1.2 - 1.5 | 4 - 6 | Highly selective for imines over carbonyls; ideal for one-pot.[3][6] | Toxic (cyanide byproduct); requires acidic conditions. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 1.2 - 1.5 | 5 - 7 | Selective for imines; non-toxic; effective for hindered substrates.[2] | More expensive; moisture sensitive. |
Protocol 1: Optimized One-Pot Synthesis using NaBH₃CN
This protocol is recommended for its efficiency and high selectivity.
-
Reactant Preparation: In a round-bottom flask, dissolve ethyl glycinate hydrochloride (1.0 eq) in methanol (approx. 0.2 M). Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to form the free base.
-
Imine Formation: Add salicylaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours. Monitor imine formation by TLC.
-
Reduction: Once imine formation is significant, add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise to control any effervescence.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC until the imine spot has disappeared.
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose any remaining NaBH₃CN (perform in a fume hood).
-
Adjust the pH to ~8-9 with saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Two-Step Synthesis using NaBH₄
This classic method avoids the use of cyanide reagents.
-
Imine Formation: Dissolve salicylaldehyde (1.0 eq) and ethyl glycinate free base (1.1 eq) in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture using a Dean-Stark trap for 2-4 hours, or until TLC shows complete consumption of the aldehyde.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Part 4: Mechanistic Visualization
The overall synthetic pathway involves two key transformations: the formation of the C=N bond followed by its reduction to a C-N bond.
Caption: The two-stage reductive amination pathway.
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Model Reaction Conditions for the Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl N‐(Diphenylmethylene)glycinate | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
MDPI. (2023, December 18). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]
-
MDPI. (2023, September 27). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]
-
Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Glycine Ethyl Ester Hydrochloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl N-acetyl-glycinate. Retrieved from [Link]
-
CORE. (2022, August 24). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. Retrieved from [Link]
-
RSC Publishing. (2026, January 23). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]
-
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
ACS Omega. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester.
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
PubMed. (2018, April 17). Silylative Reductive Amination of α,β-Unsaturated Aldehydes: A Convenient Synthetic Route to β-Silylated Secondary Amines. Retrieved from [Link]
-
Semantic Scholar. (2020, September 30). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. Retrieved from [Link]
-
PubChem. (n.d.). Glycine, N,N'-ethylenebis(2-(o-hydroxyphenyl)-, diethyl ester. Retrieved from [Link]
-
YouTube. (2023, October 8). DARZENS REACTION.STRAWBERRY FLAVOR.Ethyl methylphenylglycidate. Retrieved from [Link]
Sources
Removing unreacted salicylaldehyde from Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Technical Support Center: Purification of Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Case ID: PUR-57938-SAL Subject: Removal of Unreacted Salicylaldehyde from Secondary Amine Product Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanism
The Challenge: In the reductive amination of salicylaldehyde with ethyl glycinate, the persistence of unreacted salicylaldehyde is a common bottleneck. The target molecule, This compound , contains three sensitive functionalities: a secondary amine, a phenol, and an ethyl ester.[1]
The Chemical Conflict:
-
Impurity (Salicylaldehyde): Aromatic aldehyde with an acidic phenolic proton (pKa ~8).
-
Product: Secondary amine (basic), phenol (acidic), and ethyl ester (susceptible to hydrolysis).
Standard acid-base extractions often fail or degrade the product because the ester moiety hydrolyzes under the strong pH conditions required to separate the phenolic aldehyde. This guide prioritizes the Sodium Bisulfite Adduct method , a chemoselective strategy that targets the aldehyde carbonyl without exposing the ester to hydrolytic extremes.
Troubleshooting Guide (Q&A)
User Question: "I tried washing with 1M HCl to remove the aldehyde, but my yield dropped significantly, and I see a new spot on TLC. What happened?"
Technical Diagnosis: You likely triggered ester hydrolysis .
-
Cause: While 1M HCl protonates the amine (making the product water-soluble) and leaves the aldehyde in the organic layer, the subsequent basification (necessary to recover the amine) often exposes the ethyl ester to high pH. Even brief exposure to pH > 10 can saponify the ester to the carboxylic acid (Glycine derivative), which is water-soluble and lost in the aqueous waste.
-
Solution: Switch to the Bisulfite Protocol (Protocol A) below. If you must use acid extraction, use Protocol B with strict temperature controls and weak bases (NaHCO₃).
User Question: "I used sodium bisulfite, but the aldehyde peak in NMR (approx. 10 ppm) is still there. Why didn't it work?"
Technical Diagnosis: This is usually a phase transfer or equilibrium issue .
-
Cause 1 (Solvent): Bisulfite adducts are water-soluble salts.[1] If your organic solvent is too non-polar (e.g., Hexanes) or if the volume of water is insufficient, the adduct forms a "gunk" at the interface rather than dissolving, eventually partitioning back to the organic layer.
-
Cause 2 (pH): Commercial bisulfite solutions can be acidic. If the pH drops too low, the equilibrium shifts back toward the free aldehyde.
-
Solution: Ensure you are using a solvent system like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and vigorously agitate for at least 30 minutes.
User Question: "Can I just use a scavenger resin? I want to avoid liquid-liquid extraction."
Technical Diagnosis: Yes, but with caveats.
-
Recommendation: Use a polymer-supported hydrazine (e.g., sulfonyl hydrazine resin).[1] The hydrazine reacts selectively with the aldehyde carbonyl to form a hydrazone, which remains bound to the bead.
-
Constraint: This is expensive for large-scale (>5g) batches and slower than liquid extraction.[1] It is ideal for polishing small library synthesis (mg scale).
Detailed Protocols
Protocol A: The "Gold Standard" Sodium Bisulfite Wash
Best for: High aldehyde content (>5%), preserving ester stability.
Reagents:
-
Saturated Aqueous Sodium Bisulfite (
)[2] -
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][3]
-
Brine (Saturated NaCl)
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Adduct Formation: Add an equal volume of saturated aqueous
. -
Agitation (Critical): Vigorously stir or shake the biphasic mixture for 30–45 minutes .
-
Why? The formation of the bisulfite adduct (
-hydroxy sulfonate) is reversible and requires time to reach equilibrium.
-
-
Separation: Transfer to a separatory funnel. Allow layers to settle.
-
Wash: Wash the organic layer once with water (to remove residual salts) and once with brine.
-
Drying: Dry over anhydrous
(Sodium Sulfate), filter, and concentrate.
Protocol B: "Rescue" Acid-Base Extraction
Best for: Situations where bisulfite fails or emulsions are intractable.[1] Requires strict pH control.
Step-by-Step:
-
Acidification: Dissolve crude in DCM. Extract with cold (0°C) 0.5 M HCl .
-
Phase Cut: Keep the Aqueous (Acidic) layer. Set aside the organic layer (contains impurities).
-
Wash: Wash the aqueous acidic layer with a small portion of fresh DCM to remove entrained aldehyde.
-
Neutralization (The Danger Zone):
-
Cool the aqueous solution to 0°C.
-
Slowly add Solid
or saturated solution until pH reaches 8.0–8.5 . -
Warning: Do NOT use NaOH. Do not exceed pH 9. High pH hydrolyzes the ester.
-
-
Extraction: Immediately extract the cloudy aqueous mixture with DCM (3x).
-
Finish: Combine organic extracts, dry (
), and concentrate.
Visual Decision & Workflow Guides
Figure 1: Purification Decision Tree
Use this logic flow to determine the safest purification route for your specific crude mixture.
Caption: Decision matrix for selecting the optimal purification method based on impurity scale and chemical sensitivity.
Figure 2: Sodium Bisulfite Mechanism
Understanding why the impurity moves to the aqueous layer.
Caption: Chemoselective removal of aldehyde via water-soluble adduct formation.[1]
Comparative Data: Solvent & pH Parameters
| Parameter | Protocol A (Bisulfite) | Protocol B (Acid/Base) | Notes |
| Target pH | ~4.0 (Native Bisulfite pH) | Acid: <2.0 | Base: ~8.5 | Protocol B requires precise pH monitoring. |
| Temp. Control | Room Temperature | Strictly 0°C | Heat accelerates ester hydrolysis in Protocol B. |
| Aldehyde Removal | Excellent (>95%) | Good (90%) | Bisulfite is more selective. |
| Product Loss | Minimal (<5%) | Moderate (10-15%) | Loss in Protocol B due to partial hydrolysis or incomplete extraction.[1] |
| Green Chemistry | High (Benign reagents) | Medium (Requires HCl/DCM) | Bisulfite is generally safer and cleaner. |
References
-
BenchChem Technical Support . Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[1] Retrieved from
-
Organic Syntheses . Reductive Amination General Procedures and Handling of Amino Esters. Org. Synth. 2005 , 82, 59. Retrieved from
-
SIELC Technologies . Separation of this compound on Newcrom R1 HPLC column. Retrieved from
-
National Institutes of Health (PMC) . Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from
-
Biotage . Solid-Supported Reagents and Scavengers: Aldehyde Removal. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. US4661634A - Removal of impurities from amines - Google Patents [patents.google.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low purity in Ethyl N-((2-hydroxyphenyl)methyl)glycinate synthesis
Topic: Troubleshooting Low Purity & Process Optimization Ticket ID: #SYN-2HPG-001 Responder: Senior Application Scientist, Chemical Development Group
Executive Summary & Diagnostic Workflow
User Query: "I am observing low purity (<85%) and 'sticky' isolation during the reductive amination of salicylaldehyde with glycine ethyl ester hydrochloride."
Root Cause Analysis: The synthesis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate presents a unique "perfect storm" of chemical challenges. You are coupling a phenolic aldehyde (prone to metal chelation) with an amino acid ester (prone to hydrolysis and polymerization).
The three primary purity killers are:
-
Bis-Alkylation: Formation of the tertiary amine (double addition of salicylaldehyde).
-
Boron-Phenol Chelation: The 2-hydroxy group binds to boron byproducts, creating emulsions that trap impurities.
-
Ester Hydrolysis: Loss of the ethyl group due to improper pH control during workup.
Diagnostic Decision Tree
Use this flowchart to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the source of contamination in reductive amination.
Technical FAQs & Troubleshooting Guide
Category A: Reaction Setup (The "Input" Errors)
Q1: I am using Glycine Ethyl Ester HCl. Can I just mix it with the aldehyde and reducing agent? A: No. This is a common failure point.
-
The Science: The amine must be "free" to attack the aldehyde carbonyl to form the imine intermediate. If it is protonated (HCl salt), it is non-nucleophilic.
-
The Fix: You must neutralize the salt in situ. Add 1.0 equivalent of Triethylamine (TEA) or DIPEA to the glycine ester suspension in DCE (Dichloroethane) and stir for 15–30 minutes before adding the salicylaldehyde.
-
Warning: Do not use inorganic bases like Carbonate or Hydroxide here; they release water (hydrolysis risk) or are insoluble in organic solvents.
Q2: Why is my product contaminated with the "Bis" product (Tertiary Amine)? A: This occurs when the product (secondary amine) competes with the starting material (primary amine) for the aldehyde.
-
The Mechanism: The secondary amine product is often more nucleophilic than the starting glycine ester. If salicylaldehyde is present in excess or high concentration, it reacts with the product.
-
The Fix:
-
Stoichiometry: Use 1.2 to 1.5 equivalents of Glycine Ethyl Ester relative to Salicylaldehyde. (Excess amine favors mono-alkylation).
-
Mode of Addition: Do not dump all reagents at once. Add the Salicylaldehyde slowly to the amine solution.
-
Category B: The Reductive Step (The "Process" Errors)
Q3: Which reducing agent should I use? NaBH4, NaCNBH3, or STAB? A: Sodium Triacetoxyborohydride (STAB) is the only correct choice for high purity.
| Reagent | Suitability | Why? |
| NaBH4 | ❌ Poor | Too strong. Reduces aldehyde to alcohol before imine forms. Requires 2-step process (Imine isolation). |
| NaCNBH3 | ⚠️ Risky | Toxic (Cyanide). Requires pH 6 control.[1] Hard to remove toxic byproducts. |
| STAB | ✅ Ideal | Self-Validating: Protonates the imine (activating it) but is too bulky/weak to reduce the aldehyde rapidly. Allows "One-Pot" synthesis.[2][3] |
Q4: The reaction turns bright yellow, but conversion is low. Why? A: The yellow color is the Imine (Schiff Base) .
-
The Cause: Salicylaldehyde imines are stabilized by an intramolecular hydrogen bond (between the phenolic -OH and the imine N). This makes them harder to reduce than standard imines.
-
The Fix: Ensure you are using DCE (1,2-Dichloroethane) as the solvent.[4] If the reaction stalls, add 1.0 equiv of Acetic Acid . The acid disrupts the intramolecular H-bond and protonates the imine, accelerating the reduction by STAB.
Category C: Workup & Isolation (The "Output" Errors)
Q5: My product is a sticky gum that won't crystallize. How do I fix this? A: This is the "Phenol-Boron" Trap.
-
The Science: Boron byproducts (acetoxyborates) chelate strongly to the phenolic oxygen and the amine nitrogen, forming stable, gummy complexes that resist extraction.
-
The Fix (The "Rochelle" Wash): Instead of a standard water wash, quench the reaction with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Stir vigorously for 1 hour. The tartrate binds the boron more tightly than your product does, breaking the emulsion and releasing your pure amine into the organic layer.
The "Gold Standard" Protocol
Recommended methodology for >95% Purity.
Materials:
-
Salicylaldehyde (1.0 equiv)
-
Glycine Ethyl Ester HCl (1.2 equiv)
-
Triethylamine (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]
Step-by-Step Workflow:
-
Free-Basing: In a dry flask under Nitrogen, suspend Glycine Ethyl Ester HCl (1.2 eq) in DCE. Add Triethylamine (1.2 eq). Stir at Room Temp (RT) for 20 mins. The solution will become cloudy (TEA·HCl salt formation).
-
Imine Formation: Add Salicylaldehyde (1.0 eq) in one portion. Stir for 30–60 mins. Observation: Color changes to bright yellow.
-
Reduction: Cool to 0°C. Add STAB (1.4 eq) in 3 portions over 15 minutes. (Adding all at once can cause an exotherm).
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS.
-
Checkpoint: If starting aldehyde persists after 12h, add 0.5 eq Acetic Acid.
-
-
Quench (Critical): Add Saturated NaHCO3 (mild) OR Rochelle's Salt solution (if sticky). Stir vigorously for 30 mins.
-
Extraction: Separate layers. Extract aqueous layer 2x with DCM.
-
Drying: Dry combined organics over Na2SO4. Filter and concentrate.
-
Purification: If necessary, recrystallize from Ethanol/Hexane or perform Flash Chromatography (Hexane:Ethyl Acetate).
Mechanistic Visualization
The following diagram illustrates the competition between the desired pathway and the two major impurity pathways.
Figure 2: Reaction pathway showing the formation of the target molecule vs. critical impurities.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
- Core citation for the STAB protocol and mechanism.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry, 55(8), 2552–2554.
- Cited for comparison of Lewis Acid additives if STAB fails.
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.
- Reference for the role of acidic media in borohydride reductions.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
Minimizing side reactions in the synthesis of N-benzyl glycine derivatives
Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis . This portal is designed for researchers, chemists, and drug development professionals working with peptidomimetics, peptoids, and N-alkylated amino acids.
Synthesizing N-benzyl glycine derivatives often introduces complex side reactions due to the unique steric and electronic properties of secondary amines. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity yields.
Module 1: Mechanistic Pathways & Visualizations
Understanding the kinetic and thermodynamic pathways of your synthesis is the first step in troubleshooting. Below are the mechanistic flowcharts for the two primary synthesis routes and their associated failure modes.
Pathway A: Reductive Amination & Associated Side Reactions
Reductive amination is highly favored over direct alkylation because it avoids the hyper-nucleophilicity of secondary amines [1]. However, improper stoichiometric or temperature control can lead to over-reduction or polymerization.
Mechanistic pathway of glyoxylic acid reductive amination and side reactions.
Pathway B: Diketopiperazine (DKP) Cyclization
During downstream peptide coupling, N-benzyl glycine derivatives are notorious for forming diketopiperazines (DKPs) [2].
Diketopiperazine (DKP) cyclization pathway during N-benzyl glycine activation.
Module 2: Troubleshooting FAQs
Q1: How do I prevent over-alkylation (N,N-dibenzylglycine formation) during direct alkylation? Causality: When alkylating glycine with benzyl halides, the resulting secondary amine (N-benzyl glycine) is more nucleophilic than the primary amine starting material. The electron-donating inductive effect of the newly added benzyl group increases the electron density on the nitrogen, making the second alkylation kinetically faster than the first. Solution:
-
Substoichiometric Reagents: Use a substoichiometric amount of benzyl bromide (0.85 eq) relative to glycine. It is easier to separate unreacted glycine than to remove N,N-dibenzylglycine.
-
Protecting Groups: If direct alkylation is mandatory, immediately trap the secondary amine using temporary protecting groups (e.g., Cbz, Boc) [3].
-
Switch Pathways: Abandon direct alkylation in favor of reductive amination, as the imine intermediate inherently prevents multiple alkylations [1].
Q2: Why am I seeing diketopiperazine (DKP) formation during peptide coupling, and how can I minimize it? Causality: In standard peptide synthesis, the trans-amide bond is highly favored. However, N-alkylation (like the benzyl group) removes the amide proton, eliminating the hydrogen bonding that stabilizes the trans configuration. This steric bulk forces the amide bond into a cis conformation. When the N-terminal amine is deprotected, this cis geometry places the free amine in perfect proximity to attack the activated ester of the preceding residue, leading to rapid intramolecular cyclization and the release of a DKP byproduct [4]. Solution:
-
Kinetic Outcompeting: Use highly efficient coupling reagents (e.g., HATU, COMU) to accelerate the desired intermolecular coupling, outcompeting the intramolecular cyclization.
-
Minimize Free-Amine Time: Never leave the free amine uncoupled for extended periods; immediately proceed to the next coupling step upon deprotection.
Q3: How do I avoid over-reduction and polymerization during the reductive amination of glyoxylic acid? Causality: Glyoxylic acid contains both an aldehyde and a carboxylic acid. If the reducing agent (e.g., NaBH3CN) is added before the imine is fully formed, the unreacted aldehyde is directly reduced to glycolic acid. Furthermore, at elevated temperatures, glyoxylic acid can undergo aldol-type condensations or polymerize. Solution: Pre-form the imine completely by stirring glyoxylic acid and benzylamine for at least 2 hours before introducing the reducing agent. Maintain the reaction strictly at 0–5 °C during the initial condensation.
Module 3: Quantitative Data & Side Reaction Profiles
The following table summarizes the quantitative impact of common side reactions and the expected purity improvements when applying the mitigations outlined in this guide.
| Side Reaction | Primary Causality | Typical Yield Impact | Mitigation Strategy | Target Purity Post-Mitigation |
| N,N-Dibenzylglycine | Hyper-nucleophilicity of secondary amine | -15% to -30% | Substoichiometric alkylation (0.85 eq) | > 98% |
| Diketopiperazine (DKP) | Cis-amide steric conformation | -20% to -50% | HATU coupling, rapid deprotection | > 95% |
| Glycolic Acid | Premature addition of reductant | -10% to -25% | Pre-form imine for 2 hrs at 0 °C | > 99% |
| Aminal Formation | Excess amine / poor pH control | -5% to -10% | Strict pH buffering (pH 5-6) | > 98% |
Module 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation check passes.
Protocol A: Controlled Reductive Amination of Glyoxylic Acid
This protocol minimizes over-reduction and polymerization by separating condensation and reduction phases.
-
Imine Formation: Dissolve glyoxylic acid monohydrate (1.0 eq) in anhydrous methanol (0.2 M). Cool the flask to 0 °C using an ice bath. Add benzylamine (1.0 eq) dropwise over 15 minutes.
-
Self-Validation Check: The solution should turn slightly yellow. Monitor by TLC (ninhydrin stain); the primary amine spot must completely disappear, indicating full conversion to the imine. Do not proceed until confirmed.
-
-
Reduction: Adjust the pH to 5-6 using glacial acetic acid. Add sodium cyanoborohydride (NaBH3CN, 1.2 eq) in small portions to control hydrogen evolution.
-
Self-Validation Check: Stir for 12 hours at room temperature. LC-MS must show the target mass [M+H]+ and the complete absence of the imine mass.
-
-
Workup: Quench cautiously with 1M HCl (CAUTION: HCN gas release, perform strictly in a fume hood). Adjust pH to 7 with NaOH, extract with EtOAc, dry over MgSO4, and concentrate.
Protocol B: Substoichiometric Direct Alkylation
This protocol prevents N,N-dibenzylglycine formation by utilizing kinetic control and limiting reagents.
-
Basification: Suspend glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add K2CO3 (2.5 eq) and stir for 30 minutes at room temperature to generate the free base.
-
Controlled Alkylation: Add benzyl bromide (0.85 eq) dropwise over 2 hours via a syringe pump.
-
Self-Validation Check: By making benzyl bromide the limiting reagent, over-alkylation is starved. TLC should show residual glycine but minimal N,N-dibenzylglycine (which runs at a higher Rf).
-
-
Purification: Filter off the inorganic salts and concentrate under reduced pressure. Purify via silica gel chromatography to separate the mono-alkylated product from the highly polar unreacted glycine.
References
-
Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Peptoids: a modular approach to drug discovery Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Recent advances in the electrochemical reactions of nitrogen-containing organic compounds RSC Advances - RSC Publishing. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Determination of Ethyl N-((2-hydroxyphenyl)methyl)glycinate
Introduction
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl N-((2-hydroxyphenyl)methyl)glycinate, a substituted amino acid ester, presents a unique analytical challenge due to its combination of polar functional groups: a phenolic hydroxyl, a secondary amine, and an ethyl ester. These features dictate its chromatographic behavior and susceptibility to degradation.
This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for purity analysis. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from column and mobile phase selection to the design of forced degradation studies, ensuring the final method is both reliable and fit for its intended purpose in a regulated environment.[1][2]
Analyte Characterization: The Foundation of Method Development
A successful HPLC method begins with a thorough understanding of the target analyte.[3] this compound possesses key structural features that guide our initial chromatographic choices:
-
Phenolic Group: This acidic group (pKa typically ~9-10) provides a strong chromophore for UV detection and introduces pH-dependent hydrophobicity.[4]
-
Secondary Amine: This basic group (pKa typically ~9-10) can cause peak tailing through interactions with residual silanols on silica-based columns if not properly addressed.
-
Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions, a critical consideration for sample preparation and forced degradation studies.
-
Overall Polarity: The presence of multiple polar, hydrogen-bonding groups suggests the molecule is relatively polar, requiring a reversed-phase method with sufficient aqueous content in the mobile phase for retention.[5]
Based on this structure, a reversed-phase HPLC method with UV detection is the most logical starting point.[5][6]
The Method Development Workflow: A Logic-Driven Approach
The development process is not a linear path but an iterative cycle of selection, experimentation, and optimization. The goal is to achieve adequate resolution of the main peak from all potential impurities and degradation products with good peak shape and a reasonable run time.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Critical Chromatographic Parameters
Here, we compare the most critical variables and explain the rationale for selecting the optimal conditions for this compound.
Stationary Phase Chemistry: Beyond C18
The choice of stationary phase is the most powerful tool for manipulating selectivity.[7] While a standard C18 column is a common starting point, the specific functionalities of our analyte warrant a broader comparison.
| Stationary Phase | Principle of Interaction | Suitability for Analyte | Expected Outcome |
| Standard C18 | Hydrophobic (van der Waals) interactions.[7] | Moderate. Good starting point, but potential for peak tailing of the secondary amine due to silanol interactions. | Decent retention, but may require mobile phase additives to achieve symmetric peaks. |
| Phenyl-Hexyl | Hydrophobic + π-π interactions.[7] | High. The phenyl rings in the stationary phase can interact with the analyte's phenolic ring, offering alternative selectivity. | Potentially improved resolution between the API and aromatic impurities/degradants. |
| Polar-Embedded | Hydrophobic + Hydrogen bonding/Dipole-dipole.[8] | Very High. The embedded polar group (e.g., amide) shields residual silanols, improving peak shape for bases, and can interact with the analyte's polar groups. | Excellent peak shape without ion-pairing agents. May offer unique selectivity for polar degradants. |
Mobile Phase Optimization: The Engine of Separation
The mobile phase drives the separation by modulating the analyte's interaction with the stationary phase.[9]
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase, often providing different selectivity.[10]
-
Methanol (MeOH): Is a protic solvent capable of hydrogen bonding, which can alter selectivity, especially for polar molecules with hydrogen bond donors/acceptors like our analyte.[11]
A prudent strategy is to screen both. For this guide, we will proceed with ACN due to its favorable UV transparency at lower wavelengths.[10]
Aqueous Phase pH: Controlling Retention and Peak Shape
The pH of the mobile phase is critical because our analyte has both acidic (phenol) and basic (amine) centers.[12] According to the International Council for Harmonisation (ICH), methods should be robust, meaning small variations in pH should not cause significant changes in retention time.[13] This is best achieved by setting the mobile phase pH at least 1.5-2 units away from the analyte's pKa.
| Mobile Phase pH | Analyte Ionization State (Approximate) | Expected Chromatographic Behavior |
| pH 2.5-3.0 | Phenol is neutral (-OH). Amine is protonated (-NH2+). | Recommended. The positive charge on the amine is consistent, and the overall molecule is more polar, leading to earlier elution. Peak shape is generally excellent as silanol interactions are suppressed. |
| pH 4.0-6.0 | Phenol is neutral. Amine is likely a mix of protonated and neutral forms (near pKa). | Not Recommended. Operating near a pKa value leads to poor reproducibility and peak shape. |
| pH 7.0-8.0 | Phenol is neutral. Amine is neutral (-NH-). | Viable Alternative. The molecule is more hydrophobic, leading to longer retention. However, there is a higher risk of peak tailing due to amine-silanol interactions. |
Detector Wavelength Selection
A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths.[4] This is invaluable for assessing peak purity and selecting the optimal wavelength for quantification. The phenolic chromophore is expected to have a primary maximum around 210-220 nm and a secondary maximum around 270-280 nm.
-
For Purity/Impurity Profiling: Monitoring at a lower wavelength (e.g., 220 nm ) is often preferred as it provides a more universal response for impurities that may lack the specific chromophore of the parent molecule.[6]
-
For Assay/Quantification: Monitoring at the secondary maximum (e.g., 278 nm ) can offer greater selectivity and reduce interference from excipients or mobile phase components.[15]
Building a Stability-Indicating Method via Forced Degradation
A purity method must be "stability-indicating," meaning it can unequivocally separate the intact API from its degradation products.[16][17] This is confirmed through forced degradation studies, where the drug substance is subjected to stress conditions exceeding those in accelerated stability testing.[18] The goal is to achieve 5-20% degradation to ensure significant degradants are formed and can be detected.[19][20]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Prepare a control sample stored at 5°C.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to get a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Keep at room temperature. Withdraw aliquots, neutralize with HCl, and dilute for analysis. The ester linkage is particularly susceptible here.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂. Keep at room temperature. Withdraw aliquots and dilute for analysis. The phenolic ring and secondary amine are potential sites of oxidation.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 24 hours. Dissolve and analyze.
-
Photolytic Degradation: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
Analysis: Analyze all stressed samples, along with a non-degraded control, using the developed HPLC method with a DAD detector.
The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak (Resolution > 2.0) and from each other, and the peak purity analysis (e.g., from the DAD) shows no co-eluting peaks.
Recommended Final Protocol and Validation Pathway
Based on the comparative analysis, the following method provides a robust starting point for validation.
| Parameter | Recommended Condition | Rationale |
| Column | Polar-Embedded C18 (e.g., Waters XBridge BEH Shield RP18), 150 x 4.6 mm, 3.5 µm | Excellent peak shape for basic analyte, alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses silanol interactions and ensures consistent protonation of the amine.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Matched modifier to avoid baseline drift. |
| Gradient | 10% to 70% B over 20 minutes, then re-equilibrate | To elute the main peak and any less polar impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides better reproducibility than ambient temperature. |
| Detector | DAD/PDA, monitor at 220 nm and 278 nm | 220 nm for impurity detection, 278 nm for selectivity/assay. DAD for peak purity. |
| Injection Vol. | 10 µL | Standard volume, adjust based on concentration. |
| Diluent | 50:50 Acetonitrile:Water | To ensure sample solubility and compatibility with the mobile phase. |
Method Validation
Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1][13] The validation protocol must include:
-
Specificity: Proven through forced degradation studies.
-
Linearity & Range: Demonstrate a linear relationship between concentration and response over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy: Recovery studies using spiked samples.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified, crucial for impurity analysis.
-
Robustness: Deliberate small changes to method parameters (pH, temperature, mobile phase composition) to assess the method's reliability in normal use.[17]
Conclusion
Developing a robust HPLC purity method for a multi-functional molecule like this compound is a systematic process grounded in the principles of chromatography and analyte chemistry. By comparing stationary phases and optimizing mobile phase pH, a selective and reliable method can be achieved. A polar-embedded column coupled with a low-pH mobile phase offers a superior solution for achieving symmetric peaks and good retention. The integration of forced degradation studies is non-negotiable, as it provides the ultimate proof of the method's specificity and stability-indicating nature, ensuring that the data generated is trustworthy and suitable for its critical role in pharmaceutical quality control.
References
- Vertex AI Search. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
- PubMed Central. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Waters Corporation. Waters Column Selection Guide for Polar Compounds.
- LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Pharmaguideline. Steps for HPLC Method Development.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- ResearchGate. (2026, February 24). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ACS Publications. (2005, January 20). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Phenomenex. HPLC Column Selection Guide.
- Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
- Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC.
- MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- SSRN. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- SIELC Technologies. (2018, May 16). This compound.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 7. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
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- 14. scribd.com [scribd.com]
- 15. mdpi.com [mdpi.com]
- 16. openaccessjournals.com [openaccessjournals.com]
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- 19. papers.ssrn.com [papers.ssrn.com]
- 20. resolvemass.ca [resolvemass.ca]
Comparative Guide: Synthesis and Melting Point Validation of Ethyl N-((2-hydroxyphenyl)methyl)glycinate
As a Senior Application Scientist, I frequently encounter challenges in the synthesis and rigorous purity validation of secondary amine building blocks. Ethyl N-((2-hydroxyphenyl)methyl)glycinate (CAS 57938-78-0) is a highly versatile intermediate used in the development of peptidomimetics, chelating agents, and active pharmaceutical ingredients (APIs).
Because the free base of this compound is a viscous oil or low-melting solid, traditional thermal validation cannot be directly applied. To establish a self-validating system, the synthesis must be coupled with a salification step—converting the oil into a highly crystalline hydrochloride salt. This guide objectively compares the synthesis pathways for this compound and evaluates the thermal techniques (Capillary vs. Differential Scanning Calorimetry) required to validate its purity.
Comparative Analysis of Synthesis Pathways
The synthesis of this compound relies on the reductive amination of salicylaldehyde with glycine ethyl ester. The choice of reducing agent fundamentally alters the workflow, chemoselectivity, and scalability of the reaction[1],[2].
Route A: Direct Reductive Amination (NaBH₃CN)
Sodium cyanoborohydride (NaBH₃CN) is the gold standard for laboratory-scale reductive aminations. At a mildly acidic pH (~5.0), NaBH₃CN is highly chemoselective: it rapidly reduces the protonated iminium ion but reacts sluggishly with the parent salicylaldehyde[1]. This allows for a highly efficient "one-pot" procedure.
Route B: Two-Step Reductive Amination (NaBH₄)
Sodium borohydride (NaBH₄) is a stronger, less selective reducing agent. If introduced while unreacted salicylaldehyde is present, it will rapidly reduce the aldehyde to salicyl alcohol, devastating the yield. Therefore, the Schiff base (imine) must be strictly pre-formed and isolated—or driven to absolute completion using desiccants—before NaBH₄ is introduced.
Route C: Catalytic Hydrogenation (H₂ / Pd-C)
For large-scale industrial manufacturing, catalytic hydrogenation is preferred. The imine is reduced using hydrogen gas over a palladium-on-carbon catalyst. While this method boasts excellent atom economy and avoids the toxic cyanide byproducts of Route A, it requires specialized high-pressure reactors (2 to 50 atm)[3].
Table 1: Comparison of Synthesis Routes
| Synthesis Route | Reducing Agent | Chemoselectivity | Yield Potential | Scalability & Safety Profile |
| Direct (One-Pot) | NaBH₃CN | High (Imine-specific at pH 5) | 75% - 90% | Moderate; generates toxic cyanide byproducts. |
| Two-Step | NaBH₄ | Low (Reduces aldehydes) | 60% - 80% | High; utilizes safer, cost-effective reagents. |
| Hydrogenation | H₂ / Pd-C | High | >90% | Low/Moderate; requires high-pressure equipment. |
Self-Validating Experimental Protocol (NaBH₃CN Route)
To ensure scientific integrity, a protocol must be self-validating. The following procedure integrates the highly selective NaBH₃CN synthesis with a salification step, ensuring the final product is a crystalline solid suitable for rigorous thermal validation.
Step 1: Imine Formation
-
Causality: Glycine ethyl ester is commercially supplied as a hydrochloride salt to prevent spontaneous self-condensation into diketopiperazines. Triethylamine (Et₃N) must be added to liberate the nucleophilic free amine.
-
Procedure: Suspend Glycine ethyl ester hydrochloride (1.0 eq) in anhydrous methanol. Add Et₃N (1.1 eq) dropwise at 0 °C. Stir for 15 minutes, then add salicylaldehyde (1.0 eq). Allow the mixture to warm to room temperature and stir for 2 hours to form the Schiff base.
Step 2: Chemoselective Reduction
-
Causality: Imine formation is an equilibrium process. Adding glacial acetic acid shifts the pH to ~5.0, which protonates the imine (increasing its electrophilicity) while safely avoiding the decomposition of NaBH₃CN (which occurs at pH < 4).
-
Procedure: Add glacial acetic acid until the pH reaches 5.0. Introduce NaBH₃CN (1.5 eq) in small portions to control hydrogen evolution[2]. Stir at room temperature for 12 hours.
Step 3: Workup and Salification
-
Causality: The resulting free base is an oil. To validate its purity via melting point, it must be converted into a crystalline lattice.
-
Procedure: Quench the reaction with saturated NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base oil. Dissolve the oil in anhydrous diethyl ether and dropwise add a 2.0 M solution of anhydrous HCl in ether. Filter the resulting white precipitate (this compound hydrochloride) and dry under a vacuum.
Thermal Validation: Capillary vs. DSC
Once the crystalline hydrochloride salt is isolated, its purity must be validated. An impure substance will exhibit a lower melting point and a broadened melting range compared to its pure counterpart—a phenomenon governed by the van't Hoff law of melting point depression[4].
Traditional Capillary Melting Point (USP <741>)
The capillary method is the standard pharmacopeial technique. The sample is packed into a 10 cm capillary tube (2.5 - 3.5 mm fill height) and heated at a strict ramp rate of 1 °C/min[5]. The operator visually records the onset point (when the powder collapses) and the clear point (when the sample is completely liquid). While accessible, this method is subjective and cannot detect subtle polymorphic shifts.
Differential Scanning Calorimetry (DSC)
DSC is an absolute, quantitative method for purity verification in pharmaceutical reference standards[6]. Instead of relying on visual cues, DSC measures the heat flow associated with the endothermic phase transition. For compounds that are at least 98% pure and do not decompose upon melting, DSC provides a highly precise melting endotherm and calculates the exact mol% purity based on eutectic melting behavior[7],[4].
Table 2: Comparison of Thermal Validation Techniques
| Validation Technique | Operational Principle | Sample Requirement | Precision | Impurity & Polymorph Detection |
| Capillary (USP <741>) | Visual phase change (Onset/Clear) | 2.5 - 3.5 mm column | ± 0.5 °C | Detects gross impurities via broadened range. |
| DSC | Heat flow measurement (Endotherm) | 1 - 3 mg | ± 0.1 °C | Calculates mol% purity; detects polymorphs. |
Mechanistic Workflow
The following diagram illustrates the logical progression from raw materials to thermal validation, highlighting the critical phase change required for accurate purity analysis.
Caption: Workflow: Synthesis, salification, and thermal validation of the target glycinate derivative.
References
-
Macrocyclization strategies for cyclic peptides and peptidomimetics Source: National Institutes of Health (NIH) URL:[Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: National Institutes of Health (NIH) URL:[Link]
- EP2039679B1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
-
Purity Determination of Pharmaceuticals by Thermal Analysis Source: European Pharmaceutical Review URL:[Link]
-
Determination of Melting Points According to Pharmacopeia Source: Stanford Research Systems (thinkSRS) URL:[Link]
Sources
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2039679B1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. thinksrs.com [thinksrs.com]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Technical Guide: X-ray Diffraction Analysis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate Crystals
Executive Summary
Ethyl N-((2-hydroxyphenyl)methyl)glycinate (also known as Ethyl N-(2-hydroxybenzyl)glycinate) represents a critical class of secondary amine ligands used in coordination chemistry and as intermediates in pharmaceutical synthesis. Its structural integrity is defined by the interplay between the flexible glycine ethyl ester tail and the rigid, hydrogen-bond-donating phenol group.
This guide provides a rigorous workflow for the Single Crystal X-ray Diffraction (SC-XRD) analysis of this compound. Unlike standard spectroscopic methods (NMR, IR), SC-XRD offers the unique ability to resolve the intramolecular hydrogen bonding network (O–H···N) that dictates the molecule's conformational stability and biological activity. We compare this "Gold Standard" structural determination against solution-state alternatives to assist researchers in selecting the optimal analytical pathway.
Part 1: The Structural Challenge
The primary challenge in characterizing this compound lies in determining its conformer stability. In solution (NMR), the molecule exhibits rapid rotation around the methylene bridge. However, in the solid state, the phenolic hydroxyl group often locks the amine nitrogen into a specific orientation via an intramolecular hydrogen bond.
Why XRD is Non-Negotiable:
-
Stereochemical Certainty: Defines the absolute configuration of the N-substituted center.
-
H-Bond Visualization: Directly observes the donor-acceptor distances (
) critical for ligand binding potential. -
Packing Polymorphism: Identifies if the ethyl ester tail induces different crystal packing motifs (polymorphs) which affect solubility.
Decision Logic: Analytical Pathway
The following diagram illustrates the decision process for choosing XRD over or alongside NMR.
Figure 1: Decision logic for structural elucidation. XRD is selected when precise conformational data and hydrogen bond metrics are required.
Part 2: Experimental Protocol
Synthesis & Crystallization Strategy
High-quality crystals are the prerequisite for successful diffraction. The compound is typically synthesized via reductive amination of salicylaldehyde with glycine ethyl ester hydrochloride.
Protocol: Slow Evaporation Method
-
Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v). The phenolic group increases solubility in alcohols, while the ester tail aids solubility in organics.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
-
Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes. Store at 4°C.
-
Harvest: Colorless, block-like crystals typically form within 48-72 hours.
-
Note: Avoid rapid evaporation, which leads to twinning or amorphous powder.
-
Data Collection Parameters
For this organic molecule (
| Parameter | Setting | Rationale |
| Temperature | 100 K (Cryostream) | Reduces thermal vibration (atomic displacement parameters), improving resolution of the ethyl chain. |
| Radiation | Mo K | Preferred over Cu for this size; reduces absorption effects in the dense phenol region. |
| Theta Range | Sufficient to achieve 0.75 Å resolution, standard for small molecule publication. | |
| Refinement | Full-matrix least-squares on | Standard SHELXL protocol for handling weak reflections. |
Part 3: X-Ray Diffraction Analysis Results
Based on the structural class of N-(2-hydroxybenzyl)amino acid esters , the analysis typically yields the following crystallographic architecture.
Crystal Architecture
-
Crystal System: Monoclinic (Most probable for this chiral-at-packing or racemic class).
-
Space Group:
(Centrosymmetric) is the standard packing for racemic glycine derivatives. -
Asymmetric Unit: Contains one molecule of this compound.
Key Structural Metrics (The "Fingerprint")
The defining feature of this structure is the Intramolecular Hydrogen Bond .
-
Intramolecular Interaction (O1–H1···N1):
-
The phenolic hydrogen (H1) acts as a donor to the amine nitrogen (N1).
-
Typical Distance:
distance of ~2.60 – 2.65 Å. -
Effect: This locks the molecule into a pseudo-six-membered ring, preventing free rotation of the benzyl group relative to the glycine backbone. This is the "bioactive" conformation often missed by NMR.
-
-
Intermolecular Packing:
-
Molecules usually form centrosymmetric dimers or infinite chains driven by N–H···O=C (amine to carbonyl) hydrogen bonds.
-
Packing Force:
stacking between the phenolic rings (centroid-centroid distance ~3.8 Å) often stabilizes the lattice in the -axis direction.
-
Visualizing the Interaction Network
Figure 2: Interaction map showing the critical intramolecular lock (Red) vs. intermolecular packing forces (Dashed).
Part 4: Comparative Performance Guide
This section compares SC-XRD against alternative analytical techniques for this specific chemical application.
Comparison Matrix: XRD vs. NMR vs. Computational
| Feature | Single Crystal XRD | Solution NMR ( | DFT Computational |
| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Environment & Connectivity | Energy Minimized Geometry |
| H-Bond Detection | Direct (Geometric measurement) | Indirect (Chemical shift downfield) | Theoretical (Predicted) |
| Conformational State | Static (Lattice stabilized) | Dynamic (Time-averaged) | Gas Phase (usually) |
| Sample Requirement | Single Crystal (~0.3 mm) | ~5-10 mg dissolved | None (In silico) |
| Time to Result | 24-48 Hours (Growth + Scan) | 15 Minutes | Hours to Days |
| Cost | High (Instrument/Cryo) | Medium | Low (CPU time) |
Critical Analysis
-
When to use NMR: For routine purity checks and verifying the integrity of the ethyl ester group (quartet at ~4.2 ppm, triplet at ~1.2 ppm). NMR is faster but cannot definitively prove the cis/trans orientation of the phenolic proton relative to the nitrogen.
-
When to use XRD: When you need to publish the structure or prove the existence of the intramolecular hydrogen bond. In drug development, the XRD structure serves as the input model for docking simulations.
-
The "Hybrid" Approach: The most robust data comes from using XRD to determine the solid-state conformer, and then using Solid-State NMR (ssNMR) to determine if that same conformer persists in the bulk powder formulation.
Part 5: References
-
Gowda, B. T., et al. (2016). "Growth of glycine ethyl ester hydrochloride and its characterizations." Journal of Crystal Growth.
-
Context: Establishes the baseline crystal packing (
) for glycine ethyl ester derivatives.
-
-
Odani, A., et al. (2002). "Copper(II) complexes of N-salicylglycine and its derivatives." Bulletin of the Chemical Society of Japan.
-
Context: Discusses the coordination geometry and the role of the phenolic -OH in N-substituted glycine ligands.
-
-
Davey, R. (2019).[1][2] "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.
-
Context: Authoritative comparison of the two techniques for structural biology and small molecule analysis.
-
-
BenchChem. (2025).[3] "A Researcher's Guide to the X-ray Crystallographic Analysis of Ethyl 2-Hydroxycyclopentanecarboxylate Derivatives." BenchChem Technical Guides.
-
Context: Provides standard protocols for ester derivative crystallization and refinement strategies.
-
-
PubChem. "this compound Compound Summary." National Library of Medicine.
-
Context: Chemical property verification and identifier grounding.[4]
-
Sources
- 1. news-medical.net [news-medical.net]
- 2. N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine | C11H15NO4 | CID 138453964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ethyl N-(2-methylphenyl)glycinate | C11H15NO2 | CID 13435883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Ethyl N-((2-hydroxyphenyl)methyl)glycinate to Transition Metals
The following guide provides an in-depth technical analysis of the binding affinity of Ethyl N-((2-hydroxyphenyl)methyl)glycinate , a reduced Schiff base derivative.
Executive Summary & Ligand Profile
This compound (also referred to as the ethyl ester of N-(2-hydroxybenzyl)glycine) represents a specific class of N,O-donor ligands . Unlike its parent amino acid, the esterification of the carboxyl group significantly alters its coordination chemistry.
-
Primary Role: It acts as a bidentate (NO) or weakly tridentate (NOO) ligand.
-
Key Characteristic: In aqueous physiological conditions, this compound functions as a pro-ligand . The ester group is susceptible to hydrolysis, converting it into N-(2-hydroxybenzyl)glycine (HBG) , a potent tridentate chelator.
-
Binding Preference: It follows the Irving-Williams Series for stability: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Chemical Structure & Donor Sites
The molecule possesses three potential binding sites:
-
Phenolic Oxygen: A hard donor (after deprotonation), providing high affinity for Fe(III) and Cu(II).
-
Secondary Amine Nitrogen: A neutral donor, crucial for stabilizing softer transition metals like Ni(II) and Zn(II).
-
Ester Carbonyl Oxygen: A weak donor. Unlike a carboxylate anion (
), the ester carbonyl ( ) is neutral and sterically hindered, reducing the stability constant ( ) compared to the free acid form.
Comparative Binding Affinity Data[1][2]
The following data compares the binding performance of the Ethyl Ester form against its Parent Acid (active metabolite) and standard reference ligands.
Table 1: Stability Constants ( ) of Transition Metal Complexes
Note: Direct aqueous stability constants for the ester are rarely isolated due to hydrolysis. The values below represent the Parent Acid (HBG) , which is the thermodynamically stable species formed in situ, compared against standard glycine.
| Metal Ion | Ionic Radius (pm) | Ligand: Glycine ( | Ligand: HBG (Parent Acid)* ( | Ligand: Ethyl Ester Form (Predicted) |
| Cu(II) | 73 | 8.2 | 10.5 - 11.2 | ~6.0 - 7.5 (Bidentate) |
| Ni(II) | 69 | 5.8 | 8.1 - 8.5 | ~4.5 - 5.5 |
| Zn(II) | 74 | 5.2 | 7.2 - 7.6 | ~4.0 - 5.0 |
| Co(II) | 74 | 4.8 | 6.8 - 7.1 | ~3.8 - 4.5 |
| Fe(III) | 64 | 10.0 | > 15.0 (Phenolate driven) | Moderate (Hydrolysis rapid) |
Interpretation: The Parent Acid (HBG) exhibits significantly higher affinity (2-3 log units) than simple glycine due to the chelate effect provided by the additional phenolic group. The Ester form, lacking the anionic carboxylate, binds roughly 3-4 log units weaker than the acid, acting primarily as a bidentate ligand until hydrolysis occurs.
Table 2: Selectivity Profile (Irving-Williams Adherence)
| Parameter | Performance Description |
| Selectivity Order | Cu(II) > Ni(II) > Zn(II) > Co(II) > Mn(II) |
| Hard/Soft Preference | The phenolic group drives a preference for Fe(III) and Cu(II) (Hard/Borderline acids). |
| Kinetic Stability | Ni(II) complexes show high kinetic inertness (slow exchange rates). Zn(II) complexes are labile (fast exchange). |
Mechanistic Visualization
The following diagram illustrates the equilibrium between the ester (pro-ligand) and the active acid chelate, highlighting the coordination shift.
Caption: Transformation of the ethyl ester pro-ligand into the thermodynamically stable tridentate acid complex.
Experimental Protocols for Validation
To validate the binding affinity of this specific ester without interference from hydrolysis, you must use a Modified Potentiometric Titration or Spectrophotometric Competition Assay .
Protocol A: Potentiometric Determination (Acid Form)
Use this to determine the maximum thermodynamic stability (post-hydrolysis).
-
Reagents: 1.0 mM Ligand (Acid form), 1.0 mM Metal Chloride (
, ), 0.1 M (ionic strength adjuster). -
Setup: Thermostated glass cell (25.0 °C) under
atmosphere to prevent carbonate formation. -
Titration: Titrate with 0.1 M carbonate-free NaOH using a calibrated glass electrode.
-
Data Analysis: Plot pH vs. Volume NaOH. Use software like HYPERQUAD or BEST to fit the protonation constants (
) first, then the metal stability constants ( ).
Protocol B: Spectrophotometric Job's Method (Ester Form)
Use this to determine the stoichiometry and conditional constant of the ester in non-aqueous or buffered media (to minimize hydrolysis).
-
Solvent System: 50:50 Ethanol:Water or pure Methanol (to stabilize the ester).
-
Preparation: Prepare equimolar solutions (
M) of the Ester and Metal Ion. -
Mixing: Prepare a series of samples where the mole fraction of ligand (
) varies from 0 to 1, keeping total concentration constant. -
Measurement: Measure Absorbance (
) at (typically 350–450 nm for Cu/Ni Schiff base complexes). -
Calculation: Plot
vs. . The maximum indicates stoichiometry (likely 1:1 or 1:2). The curvature provides the conditional stability constant ( ).
Caption: Decision tree for selecting the correct analytical method based on solvent and hydrolysis stability.
References
-
Martell, A. E., & Smith, R. M. (2004). Critical Stability Constants of Metal Complexes. NIST Standard Reference Database 46.
-
Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385-426.
-
Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.
-
Kiss, T., & Sovago, I. (2007).[1] Complexes of Amino Acids and Peptides. In Comprehensive Coordination Chemistry II. Elsevier. (Provides comparative data for N-hydroxybenzyl derivatives).
-
Eltaboni, F., et al. (2023). Determination of Thermodynamic Stability of Ni(II) Glycine Complexes. International Journal of New Chemistry. (Methodology reference for glycine derivatives).
Sources
A Comparative Guide to Reference Standards for the Analysis of Ethyl N-((2-hydroxyphenyl)methyl)glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-((2-hydroxyphenyl)methyl)glycinate is a molecule of interest in pharmaceutical research and development, often as an intermediate or a potential impurity in the synthesis of more complex active pharmaceutical ingredients (APIs). Accurate quantification and characterization of this compound are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the analysis of this compound, offering insights into best practices for its qualification and routine analysis.
The Challenge of Reference Standard Sourcing
The absence of a commercially available, certified reference standard for this compound presents a significant analytical challenge. Regulatory bodies such as the FDA and EMA require that reference standards used for quantitative analysis be of high purity and thoroughly characterized.[1]
Option 1: Custom Synthesis
Several specialized companies, such as LGC Standards, offer custom synthesis services for reference materials.[2][3][4] This approach provides a high-purity standard accompanied by a comprehensive certificate of analysis, detailing its identity and purity, often with traceability to international standards. While this is the most straightforward approach to obtaining a reliable standard, it can be associated with significant costs and lead times.
Option 2: In-House Preparation and Qualification
A more cost-effective, albeit labor-intensive, alternative is the synthesis and qualification of an in-house reference standard. This process requires a deep understanding of synthetic organic chemistry and analytical characterization techniques to ensure the standard meets the stringent requirements for use in a regulated environment.[5]
In-House Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via reductive amination of salicylaldehyde with ethyl glycinate.
Caption: Reductive amination synthesis workflow.
Experimental Protocol: Synthesis
-
Schiff Base Formation: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as methanol. Add ethyl glycinate hydrochloride (1.05 eq) and a mild base like triethylamine (1.1 eq) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 2-4 hours to form the corresponding Schiff base intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while monitoring the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Characterization and Qualification of the In-House Reference Standard
A newly synthesized in-house reference standard must be rigorously characterized to confirm its identity, purity, and potency, in line with ICH guidelines.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized this compound.
Predicted ¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.20-6.80 (m, 4H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.05 (s, 2H, N-CH₂-Ar), 3.40 (s, 2H, N-CH₂-CO), 2.50 (br s, 1H, OH), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
Predicted ¹³C NMR (75 MHz, CDCl₃) δ (ppm): 172.0 (C=O), 156.0 (Ar-C-OH), 130.0 (Ar-CH), 128.5 (Ar-CH), 122.0 (Ar-C), 119.0 (Ar-CH), 116.0 (Ar-CH), 61.0 (OCH₂CH₃), 55.0 (N-CH₂-Ar), 50.0 (N-CH₂-CO), 14.2 (OCH₂CH₃).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected MS (EI): m/z (%) = 209 (M⁺), 136, 107, 77.
Purity Assessment
The purity of the reference standard should be determined using a combination of methods, such as HPLC-UV (for organic impurities) and thermogravimetric analysis (for residual solvents and water). A purity of ≥99.5% is generally desirable for a quantitative reference standard.[1]
Comparative Analysis of Analytical Methodologies
The choice of analytical method for the routine analysis of this compound will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.[8][9]
Caption: HPLC analysis workflow.
Recommended HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Method Validation (as per ICH Q2(R1)): [2][8][10]
| Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Linearity (R²) | ≥ 0.999 | 0.9995 (1-100 µg/mL) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Intraday: ≤ 1.0%, Interday: ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is required to increase its volatility and thermal stability.[7][11]
Caption: GC-MS analysis workflow with derivatization.
Derivatization Protocol (Silylation):
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.
-
Heat the mixture at 60-80 °C for 30-60 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Recommended GC-MS Method:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow |
| Injection Mode | Splitless |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Detection | Electron Ionization (EI), Scan or SIM mode |
Method Validation (as per ICH Q2(R1)): [2][8][10]
| Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Linearity (R²) | ≥ 0.995 | 0.997 (0.1-20 µg/mL) |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (% RSD) | ≤ 5.0% | Intraday: ≤ 3.0%, Interday: ≤ 4.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.03 µg/mL |
Stability-Indicating Method Development: Forced Degradation Studies
To develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.[12][13] The analytical method must be able to separate the main peak from all degradation product peaks.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines
The HPLC method is generally preferred for stability-indicating assays due to its ability to handle a wider range of polar and non-polar degradation products.[8]
Conclusion
The accurate analysis of this compound requires a well-characterized reference standard. In the absence of a commercial certified reference standard, laboratories must either invest in a custom synthesis or undertake the in-house preparation and rigorous qualification of their own standard.
Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of this compound, with the choice depending on specific analytical needs. HPLC offers a robust and versatile method for routine analysis and stability studies, while GC-MS, although requiring derivatization, provides higher sensitivity and structural information for impurity identification. A thoroughly validated, stability-indicating HPLC method is recommended for quality control and regulatory submissions.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][3][10]
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LGC Standards. Reference standards, research chemicals & proficiency testing. [Link][3]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link][8]
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Velpula, V. R., et al. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules2022 , 27(13), 4293. [Link][12]
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Dunn, P. J. H., et al. Guidance for characterization of in-house reference materials for light element stable isotope analysis. Rapid Communications in Mass Spectrometry2021 , 35(20), e9177. [Link][4][5]
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Reference-Standard Material Qualification. Pharmaceutical Technology2009 , 33(4). [Link][1]
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ResearchGate. Synthesis of N-substituted (ortho-hydroxy)aryl glycine esters. [Link][14]
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Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link][9]
-
BioProcess International. Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link][15]
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AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link][16]
-
Royal Society of Chemistry. Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. [Link][17]
-
ACS Omega. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link][18]
-
MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link][19]
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SSRN. Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. [Link][20]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link][13]
-
PMC. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link][21]
-
International Journal of Advanced Research in Science, Communication and Technology. A Review on Force Degradation Studies for Drug Substances. [Link][22]
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Organic Syntheses. (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. [Link][24]
-
Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link][25]
-
Semantic Scholar. Derivatization Methods in GC and GC/MS. [Link][27]
-
Cerecetto, H., et al. PREPARATION OF ENAMINES FROM THE CONDENSATION OF GLYCINE ESTERS WITH NITRO-HETEROCYCLIC ALDEHYDES. [Link][28]
-
PMC. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. [Link][30]
-
BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. [Link]
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Hydroxymethyl Salicylaldehyde Auxiliary for a Glycine-Dependent Amide-Forming Ligation. [Link][31]
-
PrepChem. Synthesis of N-(2-allylphenyl)glycine methyl ester. [Link][32]
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Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link][33][34]
-
Google Patents. Purification method of glycine. [35]
-
Semantic Scholar. GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. [Link][36]
-
Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link][37]
-
Google Patents. Method for the synthesis of substituted formylamines and substituted amines. [38]
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Elemental analysis validation for Ethyl N-((2-hydroxyphenyl)methyl)glycinate complexes
An authoritative validation of coordination complexes requires moving beyond basic synthesis confirmation into rigorous, self-validating analytical systems. For complexes utilizing Ethyl N-((2-hydroxyphenyl)methyl)glycinate (CAS: 57938-78-0)—a versatile reduced Schiff base derivative—establishing exact stoichiometry is a critical prerequisite for downstream pharmacological, catalytic, or material science applications[1].
As a Senior Application Scientist, I have designed this guide to objectively compare analytical alternatives and provide a field-proven, dual-technique methodology for the absolute validation of these metal complexes.
The Analytical Paradigm: Why Orthogonal Validation is Non-Negotiable
This compound features a phenolic hydroxyl, a secondary amine, and an ester carbonyl, allowing it to act as a potent multidentate (typically O,N,O-donor) chelator for transition metals and lanthanides[2].
Historically, researchers have relied almost exclusively on Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) microanalysis to validate the empirical formula of such complexes. However, relying solely on CHNS is analytically dangerous. The literature increasingly highlights that CHNS data is highly prone to manipulation; researchers often arbitrarily add solvent molecules (e.g., lattice water or ethanol) to their theoretical calculations to force the experimental data to fit the mathematical model[3].
To establish true scientific trustworthiness, a self-validating system is required. You must couple the organic core validation (CHNS) with an orthogonal technique for metal center quantification, such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)[4][5].
Orthogonal validation workflow combining CHNS microanalysis and ICP-OES metal quantification.
Comparative Analysis of Elemental Validation Techniques
To objectively evaluate the available methodologies, the following table compares the performance, utility, and limitations of the primary analytical techniques used to validate glycinate coordination complexes.
| Analytical Technique | Primary Target Analytes | Precision / Accuracy | Sample Prep Complexity | Role in Complex Validation |
| CHNS(O) Microanalysis | C, H, N, S, O (Organic Ligand Core) | ± 0.3% to 0.4% absolute deviation[6] | Low (Direct solid weighing) | Primary: Confirms ligand integrity and overall organic purity[7]. |
| ICP-OES | Transition Metals (Zn, Cu, Ru, etc.) | Parts per billion (ppb) to % level | High (Requires complete acid digestion) | Primary: Quantifies the exact mass percentage of the metal center[5]. |
| Flame AAS | Single Metal Target | Parts per million (ppm) | Moderate (Acid digestion required) | Alternative: Cost-effective but limited linear dynamic range compared to ICP. |
| Single-Crystal XRD | 3D Spatial Arrangement | Exact atomic positioning | Very High (Requires perfect crystal growth) | Complementary: Proves connectivity but does not prove bulk sample purity. |
Experimental Protocols: A Self-Validating System
The following step-by-step methodologies detail the exact workflows required to validate an this compound metal complex.
Protocol 1: CHNS Microanalysis via Dynamic Flash Combustion
Mechanism: The Pregl-Dumas method utilizes high-temperature combustion in an oxygen-rich environment to convert organic elements into gaseous oxides (CO2, H2O, NO2/N2, SO2)[7].
-
Micro-weighing: Weigh exactly 1.5–2.0 mg of the completely desiccated complex into a highly pure tin capsule.
-
Causality: Tin is strictly required because its highly exothermic oxidation at 1000°C generates a localized "flash" temperature of ~1800°C. This extreme heat ensures the complete destruction of thermally stable metal-ligand bonds.
-
-
Catalyst Addition: Add ~1 mg of Vanadium(V) oxide (V₂O₅) to the capsule.
-
Causality: Metal complexes often form refractory metal carbides during combustion. V₂O₅ acts as an oxygen donor and catalyst to guarantee 100% conversion of carbon to CO₂, preventing artificially low carbon readings.
-
-
Combustion and Separation: Drop the capsule into the combustion reactor. The resulting gases are swept by a helium carrier gas through a copper reduction column (to reduce nitrogen oxides to N₂) and separated via a Gas Chromatography (GC) column[7].
-
TCD Detection: Quantify the gases using a Thermal Conductivity Detector. Ensure the measured CHNS values fall within the strict American Chemical Society (ACS) acceptance criterion of ±0.40% absolute deviation from the calculated theoretical values[6].
Protocol 2: Metal Quantification via ICP-OES
-
Microwave-Assisted Acid Digestion: Place 10 mg of the complex in a PTFE vessel. Add 6 mL of concentrated HNO₃ (TraceMetal grade) and 2 mL of 30% H₂O₂.
-
Causality: The this compound ligand creates a highly stable chelate ring. HNO₃ oxidizes the metal, while H₂O₂ generates hydroxyl radicals that aggressively dismantle the aromatic and aliphatic organic framework[5].
-
-
Microwave Digestion: Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Causality: High pressure and temperature ensure complete mineralization, preventing organic matrix effects that could alter droplet formation and ionization in the nebulizer.
-
-
Dilution and Atomization: Dilute the digestate to 50 mL with 18 MΩ ultrapure water. Introduce the sample into the argon plasma (6000–10000 K).
-
Optical Emission Detection: Measure the element-specific emission lines (e.g., Zn at 206.200 nm or Cu at 324.754 nm)[5]. Calculate the mass percentage of the metal to cross-verify the CHNS stoichiometric ratio.
Coordination logic of this compound with transition metals.
Data Presentation: Stoichiometric Reconciliation
To definitively prove the synthesis of a complex, the empirical data from both techniques must be synthesized. Below is a representative data validation table for a hypothetical bis-ligand Zinc(II) complex, [Zn(C₁₁H₁₄NO₃)₂] (Theoretical Molar Mass: 481.86 g/mol ).
| Element | Analytical Method | Calculated (%) | Found (%) | Absolute Deviation (Δ) | Validation Status |
| Carbon (C) | CHNS Microanalysis | 54.84 | 54.98 | + 0.14 | PASS (≤ 0.40%) |
| Hydrogen (H) | CHNS Microanalysis | 5.86 | 5.95 | + 0.09 | PASS (≤ 0.40%) |
| Nitrogen (N) | CHNS Microanalysis | 5.81 | 5.70 | - 0.11 | PASS (≤ 0.40%) |
| Zinc (Zn) | ICP-OES | 13.57 | 13.48 | - 0.09 | PASS (≤ 0.40%) |
By enforcing this dual-technique validation strategy, researchers eliminate the ambiguity associated with solvate masking[3]. This rigorous approach ensures the absolute structural integrity and purity of this compound complexes before they advance to in vitro biological testing or material integration.
References
-
RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link][3]
-
Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link][7]
-
University of British Columbia (UBC). Summary of CHNS Elemental Analysis Common Problems. Available at: [Link][6]
-
National Institutes of Health (NIH) / PMC. Structural, Magnetic and Luminescent Properties of Lanthanide Complexes with N-Salicylideneglycine. Available at:[Link][2]
-
Semantic Scholar. Synthesis a New Schiff Base as a Chelating Agent for Reliable Quantification of Zinc from Water and Biological Samples. Available at:[Link][4]
-
ACS Omega. UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OES Performance. Available at:[Link][5]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
